molecular formula C11H13ClN2O3 B599077 tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate CAS No. 1199557-04-4

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Cat. No.: B599077
CAS No.: 1199557-04-4
M. Wt: 256.686
InChI Key: FODPXVHIRZYSDA-UHFFFAOYSA-N
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Description

Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.686. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-7-4-5-9(12)13-8(7)6-15/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODPXVHIRZYSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728953
Record name tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199557-04-4
Record name tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a generalized synthesis protocol, and explores its application as a crucial intermediate in the synthesis of complex bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and procedural insights.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a substituted pyridine derivative that has garnered significant interest in the field of organic and medicinal chemistry. Its unique trifunctional nature, featuring a chloro-substituent, a formyl group, and a Boc-protected amine on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds. The strategic arrangement of these functional groups allows for selective and sequential chemical transformations, rendering it a valuable intermediate in the development of novel therapeutic agents. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals due to their ability to interact with biological targets.[1]

Chemical and Physical Properties

The fundamental properties of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate are summarized in the table below, with data compiled from established chemical databases.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₃ClN₂O₃
Molecular Weight 256.68 g/mol
CAS Number 1199557-04-4
IUPAC Name tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate
Canonical SMILES CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O
InChI Key FODPXVHIRZYSDA-UHFFFAOYSA-N
Appearance Solid (predicted)
Complexity 291
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 256.0614700 Da
Monoisotopic Mass 256.0614700 Da

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. It is important to note that the following is a generalized protocol and would require optimization of reaction conditions, solvents, and catalysts for successful implementation.

Generalized Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Materials:

  • Starting materials for substituted pyridine synthesis (e.g., β-ketoesters, aldehydes, ammonia source for Hantzsch synthesis)[3]

  • Chlorinating agent

  • Nitrating agent

  • Reducing agent for nitro group

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Formylating agent (e.g., DMF, POCl₃ for Vilsmeier-Haack reaction)[4]

  • Appropriate solvents (e.g., ethanol, dichloromethane, THF)

  • Catalysts as required

Procedure:

  • Synthesis of the Substituted Pyridine Core: A suitably substituted pyridine ring is first synthesized. Classical methods such as the Hantzsch, Kröhnke, or Chichibabin pyridine syntheses can be employed, depending on the desired substitution pattern.[3]

  • Chlorination: Introduction of the chloro group at the 6-position of the pyridine ring.

  • Nitration and Reduction: Introduction of a nitro group at the 3-position, followed by reduction to an amino group.

  • Boc Protection of the Amino Group: The resulting amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to form the tert-butyl carbamate.

  • Formylation: The formyl group is introduced at the 2-position, likely via a Vilsmeier-Haack reaction or similar formylation method.[4]

  • Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, and is characterized by NMR, IR, and mass spectrometry.

Visualization of the Hypothetical Synthetic Workflow:

G cluster_0 Pyridine Core Synthesis cluster_1 Functional Group Manipulations cluster_2 Final Product cluster_3 Purification & Characterization start Starting Materials (e.g., β-ketoester, aldehyde, ammonia) hantzsch Hantzsch Pyridine Synthesis start->hantzsch pyridine_core Substituted Pyridine Core hantzsch->pyridine_core chlorination Chlorination (Position 6) pyridine_core->chlorination nitration Nitration (Position 3) chlorination->nitration reduction Reduction of Nitro Group nitration->reduction boc_protection Boc Protection of Amine reduction->boc_protection formylation Formylation (Position 2) boc_protection->formylation final_product tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate formylation->final_product purification Purification (Chromatography, Recrystallization) final_product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Hypothetical synthetic workflow for tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Applications in Drug Discovery and Development

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate serves as a pivotal intermediate in the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups allows for a variety of chemical modifications, making it an ideal scaffold for building diverse chemical libraries for high-throughput screening.

The formyl group can readily participate in reactions such as reductive amination, Wittig reactions, and condensations to introduce a wide range of substituents. The Boc-protected amine can be deprotected under mild acidic conditions to allow for further functionalization, such as amide bond formation. The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further diversity.

While specific drugs synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are present in various classes of bioactive molecules, including kinase inhibitors and modulators of neuronal nicotinic acetylcholine receptors.[5]

Logical Relationship of Functional Groups in Synthesis:

G cluster_reactions Reactive Sites and Potential Reactions cluster_products Introduction of Molecular Diversity start tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate formyl Formyl Group (Position 2) start->formyl boc_amine Boc-Protected Amine (Position 3) start->boc_amine chloro Chloro Group (Position 6) start->chloro reductive_amination Reductive Amination, Wittig, etc. formyl->reductive_amination New C-N or C-C bonds deprotection_coupling Deprotection & Amide Coupling boc_amine->deprotection_coupling New Amide Bonds cross_coupling Cross-Coupling Reactions chloro->cross_coupling New C-C or C-Heteroatom bonds

Caption: Reactivity of functional groups for synthetic diversification.

Involvement in Signaling Pathways

Direct involvement of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate in specific signaling pathways has not been documented. Its role is primarily that of a precursor in the synthesis of molecules that may target various biological pathways. For instance, substituted pyridine cores are integral to many kinase inhibitors that modulate signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK pathway.[6] The development of novel derivatives from this starting material could lead to the discovery of potent and selective inhibitors of such pathways.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecular architectures. While detailed public information on its specific applications is limited, its structural features strongly suggest its utility in the development of novel therapeutics. This guide provides a foundational understanding of its properties and synthetic potential, aiming to facilitate further research and innovation in drug discovery.

References

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a heterocyclic organic compound featuring a pyridine core. Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on an amine, a reactive formyl (aldehyde) group, and a chloro substituent. This strategic combination of functional groups makes it a valuable intermediate and building block in the field of organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2][3] The pyridine ring is a common pharmacophore found in many drugs, while the formyl and protected amine groups offer versatile handles for constructing more complex molecular architectures.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, and synthetic utility for researchers in drug discovery and development.

Chemical Structure and Identifiers

The molecular structure of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is based on a pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name for this compound is tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate.[4]

Key Identifiers:

  • CAS Number: 1199557-04-4[4][5]

  • Molecular Formula: C₁₁H₁₃ClN₂O₃[4][5]

  • SMILES: CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O[4]

  • InChIKey: FODPXVHIRZYSDA-UHFFFAOYSA-N[4]

  • Synonyms: 3-(Boc-amino)-6-chloro-2-formylpyridine, (6-CHLORO-2-FORMYL-PYRIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER, tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate[4]

Physicochemical and Computed Properties

The physical and chemical properties of a compound are critical for its application in synthesis and drug design. The following table summarizes the key properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

PropertyValueSource
Molecular Weight 256.68 g/mol [4]
Monoisotopic Mass 256.0614700 Da[4]
Physical Form Solid (predicted)[2]
Complexity 291[4]
XlogP (predicted) 2.7[4][6]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Applications in Research and Development

The unique arrangement of functional groups in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate makes it a highly versatile intermediate in medicinal chemistry and organic synthesis.

  • Building Block for Complex Molecules: The primary application of this compound is as a building block for more complex molecules.[1] The formyl group is a versatile electrophile that can participate in a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and aldol condensations, to build larger molecular scaffolds.[1][3]

  • Pharmaceutical Synthesis: Pyridine derivatives are integral to the pharmaceutical industry.[3] This compound serves as a precursor for synthesizing bioactive molecules, with its structural analogs being investigated for potential anti-inflammatory and anticancer properties.[1][7] The chloro substituent provides a site for cross-coupling reactions, further expanding its synthetic potential.

  • Protected Amine Moiety: The tert-butoxycarbonyl (Boc) group is a stable and widely used protecting group for amines in multi-step syntheses.[8] It allows for selective reactions at other parts of the molecule, such as the formyl group, before being efficiently removed under acidic conditions when the primary amine is needed for a subsequent reaction step.

Spectroscopic and Analytical Data

While detailed, peer-reviewed spectroscopic data for this specific isomer is not widely published, data for closely related analogs and predicted values provide insight into its characterization. High-resolution mass spectrometry can be used to validate its molecular weight and fragmentation patterns.[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the molecule, which are useful for mass spectrometry-based identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 257.06874154.6
[M+Na]⁺ 279.05068163.7
[M-H]⁻ 255.05418157.5
[M+NH₄]⁺ 274.09528171.4
[M+K]⁺ 295.02462160.6
[M+HCOO]⁻ 301.05966172.3
(Data sourced from PubChemLite)[6]

For related isomers, ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern on the pyridine ring, with characteristic signals for the formyl proton expected around δ 9.8–10.2 ppm and the tert-butyl protons of the Boc group around δ 1.4 ppm.[1] Infrared (IR) spectroscopy would confirm the presence of carbonyl stretches from the formyl and carbamate groups.[1]

Experimental Protocols

No specific, detailed experimental protocols for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are available in the public literature. However, a generalized synthetic approach can be inferred from standard organic chemistry methods for similar compounds.

Generalized Synthesis Method:

The synthesis would likely involve a multi-step process starting from a suitable chloropyridine derivative. A plausible route is the Boc-protection of an amino group, followed by a directed ortho-metalation and formylation.

  • Starting Material: 3-amino-6-chloropyridine.

  • Boc Protection: The amino group of 3-amino-6-chloropyridine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is typically stirred at room temperature until completion.

  • Directed Ortho-Metalation: The resulting Boc-protected compound, tert-butyl (6-chloropyridin-3-yl)carbamate, is then subjected to directed ortho-metalation. This involves treating the compound with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous ether or THF solvent. The Boc-amino group directs the lithiation to the C-2 position.

  • Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the lithiated intermediate at low temperature.

  • Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the final product, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Visualization of Synthetic Utility

The following diagram illustrates the logical relationship between the key structural features of the molecule and its primary application as a versatile synthetic intermediate.

G Compound tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate Application Intermediate in Multi-Step Synthesis Compound->Application Pyridine Pyridine Core (Pharmacophore) Pyridine->Compound Formyl Formyl Group (Electrophilic Handle) Formyl->Compound Boc Boc-Protected Amine (Masked Nucleophile) Boc->Compound Chloro Chloro Substituent (Cross-Coupling Site) Chloro->Compound

References

Technical Guide: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1199557-04-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in medicinal chemistry. This document outlines its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a pyridinylcarbamate derivative with the molecular formula C₁₁H₁₃ClN₂O₃[1][2]. It is a solid at room temperature and serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for drug discovery.

PropertyValueSource
CAS Number 1199557-04-4[2]
Molecular Formula C₁₁H₁₃ClN₂O₃[1][2]
Molecular Weight 256.69 g/mol [2]
IUPAC Name tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate[1]
Synonyms 3-(Boc-amino)-6-chloro-2-formylpyridine, (6-Chloro-2-formyl-pyridin-3-yl)-carbamic acid tert-butyl ester[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis common for substituted pyridines. A plausible synthetic route would involve the introduction of the amino group, its protection with a tert-butoxycarbonyl (Boc) group, followed by formylation and chlorination of the pyridine ring. The exact sequence of these steps can vary.

A general approach for the synthesis of similar formylpyridin-yl)carbamates involves the formylation of a protected aminopyridine precursor. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds[3].

General Experimental Workflow for the Synthesis of Substituted Pyridine Intermediates:

The following diagram illustrates a generalized workflow for the synthesis of functionalized pyridine derivatives, which could be adapted for the synthesis of the title compound.

G Generalized Synthetic Workflow Start Starting Pyridine Derivative Step1 Nitration/Amination Start->Step1 Step2 Boc Protection Step1->Step2 Step3 Directed Ortho-Metalation /Formylation Step2->Step3 Step4 Chlorination Step3->Step4 End tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate Step4->End

Caption: A potential multi-step synthesis pathway.

Applications in Medicinal Chemistry

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a valuable intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive formyl group and a protected amine, allows for diverse chemical modifications. This makes it a key component in the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Derivatives of this compound are investigated for a range of biological activities. The pyridine scaffold is a common feature in many bioactive molecules, and the specific substitution pattern of this compound can be tailored to interact with various biological targets, including enzymes and receptors[4]. For example, similar substituted pyridine compounds have been utilized in the development of kinase inhibitors, which are a critical class of drugs for cancer therapy[5].

Logical Relationship in Drug Discovery:

The diagram below outlines the logical progression from a chemical intermediate to a potential drug candidate.

G Drug Discovery Logic Flow Intermediate tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate Synthesis Chemical Synthesis (e.g., Reductive Amination, Condensation) Intermediate->Synthesis Library Library of Derivative Compounds Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: From chemical intermediate to drug candidate.

Signaling Pathways and Biological Targets

Currently, there is no specific information in the public domain that directly links tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate or its immediate derivatives to a specific signaling pathway. However, given its utility as a scaffold for kinase inhibitors, it is plausible that derivatives could be designed to target pathways frequently implicated in diseases like cancer.

Hypothetical Kinase Inhibition Pathway:

The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of the title compound could act as a kinase inhibitor.

G Hypothetical Kinase Inhibition cluster_cell Cell Receptor Growth Factor Receptor Kinase Kinase A Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Derivative of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate Inhibitor->Kinase Inhibits

Caption: Potential mechanism of action for a derivative.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a strategically important building block for the synthesis of novel compounds in the field of drug discovery. Its chemical versatility allows for the creation of diverse molecular architectures for biological screening. While specific biological data for this compound is limited, its structural motifs are present in numerous bioactive molecules, highlighting its potential for the development of future therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a chemical compound of interest in synthetic and medicinal chemistry. This document summarizes its molecular formula and weight and illustrates the logical relationship of its structural components.

Molecular Data Summary

The fundamental molecular properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are presented below. This data is crucial for stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
Alternate Molecular Weight 256.69 g/mol

Structural and Property Relationship

The chemical structure of a compound dictates its physical and chemical properties. The following diagram illustrates the logical connection between the name of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, its constituent functional groups, and its resulting molecular formula and weight.

molecular_properties A tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate B tert-Butyl Group (C4H9) A->B contains C Carbamate Linker (NCO2) A->C contains D 6-chloro-2-formylpyridin-3-yl Core (C6H3ClN) A->D contains E Molecular Formula C11H13ClN2O3 B->E sum of atoms gives C->E sum of atoms gives D->E sum of atoms gives F Molecular Weight 256.68 g/mol E->F calculates to

Logical relationship of the compound's nomenclature to its molecular properties.

Experimental Protocols

While specific experimental protocols for signaling pathways involving tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are not detailed in the provided search results, general synthetic methods for related carbamates can be inferred. The synthesis of such compounds often involves the reaction of a corresponding amine with a tert-butoxycarbonyl (Boc) protecting group source, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of a suitable base and solvent.

Further experimental work would be required to elucidate its role in any biological signaling pathways. Such studies would typically involve techniques like cell-based assays, proteomics, and transcriptomics to identify molecular targets and downstream effects.

Technical Guide: Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate (C11H13ClN2O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C11H13ClN2O3. The primary IUPAC name for this compound is ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate.[1][2] It is also commonly known by synonyms such as Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and is assigned the CAS number 27143-07-3.[1][2] This compound belongs to the class of hydrazones and has garnered significant attention in the pharmaceutical industry as a critical intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa.[3] This guide will delve into its chemical properties, synthesis protocols, and its pivotal role in the development of anticoagulant therapies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is presented in the table below.

PropertyValueReference
IUPAC Name ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate[1][2]
Molecular Formula C11H13ClN2O3[1][2]
Molecular Weight 256.68 g/mol [1][2]
CAS Number 27143-07-3[1][2]
Appearance Light yellow to dark yellow solid[1]
Melting Point 96-98 °C[4]

Synthesis Protocol

The synthesis of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a well-documented process, typically achieved through a diazotization reaction followed by a Japp-Klingemann reaction.

Experimental Protocol: Synthesis via Diazotization and Japp-Klingemann Reaction

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Ethyl 2-chloroacetoacetate

  • Sodium Acetate (CH3COONa)

  • Dichloromethane (CH2Cl2) or Ethyl Acetate

  • Water

  • Triethylbenzylammonium chloride (Phase Transfer Catalyst)

Procedure:

  • Diazotization of p-Anisidine:

    • In a reaction flask, dissolve p-anisidine (100 g) in a mixture of water (800 mL) and concentrated hydrochloric acid (270 mL).

    • Cool the mixture to a temperature between 0-10 °C in an ice bath.

    • Slowly add a 40% aqueous solution of sodium nitrite (195.6 g) dropwise while maintaining the temperature below 10 °C. This results in the formation of the p-methoxyaniline diazonium salt solution.[4]

  • Japp-Klingemann Reaction:

    • In a separate reaction flask, add ethyl 2-chloroacetoacetate (133.6 g), dichloromethane (1000 mL), and water (400 mL).

    • Cool this mixture to below 10 °C.

    • Add sodium acetate (234 g) and a catalytic amount of triethylbenzylammonium chloride (4.62 g).

    • Slowly add the previously prepared diazonium salt solution to this mixture while vigorously stirring and maintaining the temperature at 10 °C.

    • Allow the reaction to proceed for 1-2 hours at this temperature.[4]

  • Work-up and Purification:

    • After the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product.

    • The resulting yellow-brown solid can be further purified by recrystallization if necessary. The reported yield is typically high, around 96.6%.[4]

Role in Drug Development: The Apixaban Synthesis Pathway

The primary significance of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate lies in its role as a key building block in the synthesis of Apixaban.[3] Apixaban is a direct Factor Xa inhibitor, a class of anticoagulant medications that are widely used for the prevention and treatment of thromboembolic diseases.

The synthesis of Apixaban involves the reaction of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate with a piperidinone derivative, followed by several other steps to construct the final pyrazolopyridine core of the drug.

G Simplified Apixaban Synthesis Workflow A p-Anisidine C Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate (C11H13ClN2O3) A->C Diazotization & Japp-Klingemann Reaction B Ethyl 2-chloroacetoacetate B->C E Cyclization & Further Steps C->E D Piperidinone Derivative D->E F Apixaban E->F

A simplified workflow for the synthesis of Apixaban.

Mechanism of Action of Apixaban and the Coagulation Cascade

While ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate itself is not the active pharmaceutical ingredient, its derivative, Apixaban, has a well-defined mechanism of action. Apixaban is a direct and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.

The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin clot to stop bleeding. It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of the blood clot.

By inhibiting Factor Xa, Apixaban effectively blocks the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation. This anticoagulant effect is beneficial in preventing and treating pathological thrombosis.

G The Coagulation Cascade and the Role of Apixaban cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X VIIIa Xa Factor Xa X->Xa VII VII VII->X Tissue Factor Thrombin Thrombin (IIa) Xa->Thrombin Va Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Apixaban Apixaban Apixaban->Xa Inhibition

The coagulation cascade highlighting the inhibitory action of Apixaban on Factor Xa.

Biological Activity of Hydrazone Derivatives

Hydrazones, the class of compounds to which ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate belongs, are known to exhibit a wide range of biological activities. These activities are often attributed to the presence of the azometine –NHN=CH- group. Various studies have reported that hydrazone derivatives possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities.[5] For instance, certain hydrazone derivatives have been investigated for their potential as anticancer agents, with some compounds showing promising IC50 values against various cancer cell lines.[5][6] Others have been evaluated for their antifungal properties.[7] While the primary utility of the subject compound is as a synthetic intermediate, its hydrazone scaffold suggests the potential for inherent biological activity, which could be a subject for future research.

Conclusion

Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a compound of significant industrial importance, primarily serving as a key intermediate in the manufacture of the anticoagulant drug Apixaban. Its synthesis is well-established, and its role in the formation of the active pharmaceutical ingredient is crucial. While direct biological data on this specific intermediate is limited, its structural class, hydrazones, is associated with a broad spectrum of biological activities. This guide provides researchers and drug development professionals with a concise yet comprehensive technical overview of this important chemical entity.

References

Physical and chemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known properties, provides context through related compounds, and outlines key data for researchers.

Chemical Identity and Physical Properties

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, with the CAS number 1199557-04-4, is a substituted pyridine derivative. Its structure incorporates a chloro substituent, a formyl group, and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate
CAS Number 1199557-04-4
Molecular Formula C₁₁H₁₃ClN₂O₃
PubChem CID 58216578
InChI Key FODPXVHIRZYSDA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 256.69 g/mol ChemScene Certificate of Analysis
Appearance White to yellow solidChemScene Certificate of Analysis
Purity 98.41% (LCMS)ChemScene Certificate of Analysis
Storage -20°C, sealed, away from moistureChemScene Certificate of Analysis
Computed XLogP3 2.7PubChem

Spectral Data

While specific spectral data with peak assignments for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are not detailed in publicly available sources, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[1] For researchers working with this compound, it is recommended to perform full spectral characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm identity and purity.

Synthesis and Reactivity

A detailed, peer-reviewed synthesis protocol for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not currently available in the searched literature. However, based on the structure, a plausible synthetic route could involve the following logical steps:

Synthesis_Workflow A Starting Material: Substituted Pyridine B Introduction of Amino Group A->B Amination C Boc Protection of Amine B->C Reaction with (Boc)₂O D Formylation of Pyridine Ring C->D e.g., Vilsmeier-Haack or lithiation followed by formylating agent E Final Product: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate D->E

Caption: Plausible synthetic workflow for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

The order of these steps, particularly the formylation and Boc-protection, would be a critical consideration in an actual synthesis to manage regioselectivity and functional group compatibility. The formyl group provides a reactive site for various chemical transformations, including reductive amination and condensation reactions, making this compound a useful building block for creating more complex molecules.[2]

Applications in Drug Development

While specific biological activity or signaling pathway involvement for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate has not been documented in the available literature, its structural motifs are prevalent in medicinal chemistry. Pyridine-based compounds are a well-established class of pharmacophores, and the presence of a protected amine and a reactive aldehyde group makes it a valuable intermediate for the synthesis of potential therapeutic agents.[2]

Related compounds, such as other substituted formylpyridin-yl carbamates, are investigated for their potential as:

  • Enzyme inhibitors[2]

  • Receptor ligands[2]

  • Anti-inflammatory agents[2]

  • Anticancer agents[2]

The logical progression from a building block like tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate to a potential drug candidate in a research program is outlined below:

Drug_Development_Logic A tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (Starting Intermediate) B Chemical Modification (e.g., Reductive Amination, Condensation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Logical workflow for the use of the title compound in a drug discovery program.

Safety and Handling

Specific safety and handling information for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not detailed in safety data sheets for this specific CAS number. However, as with any laboratory chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For related compounds, hazards such as skin and eye irritation are noted. It is prudent to assume this compound may have similar properties and to handle it accordingly.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest it is a valuable building block for researchers in medicinal chemistry. Further studies are warranted to fully elucidate its physical, chemical, and biological properties and to explore its potential applications.

References

Potential Biological Activity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides an in-depth analysis of the potential biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Due to a lack of specific experimental data on this compound in publicly available literature, this paper focuses on a predictive assessment based on its structural motifs: a substituted pyridine ring, a carbamate functional group, and an aldehyde. We explore potential therapeutic applications, including anticancer, enzyme inhibitory, and antimicrobial activities, by drawing parallels with structurally related analogs. This document furnishes detailed, representative experimental protocols for evaluating these potential activities and visualizes key experimental workflows and a relevant signaling pathway to guide future research endeavors.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a heterocyclic organic compound featuring a pyridine core, a known pharmacophore in numerous therapeutic agents.[1] Its structure is further characterized by a chlorine substituent, a tert-butoxycarbonyl (Boc) protected amine (a carbamate), and a formyl (aldehyde) group. While direct biological studies on this specific molecule are not available in the current body of scientific literature, its constituent functional groups suggest several potential avenues for biological activity.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of applications.[2][3] The carbamate group is also a key feature in many approved therapeutic agents, often acting as a stable and effective pharmacophore or a prodrug moiety.[4][5] It is particularly known for its role in enzyme inhibition, such as in cholinesterase inhibitors used for Alzheimer's disease.[6][7] The aldehyde group is a reactive electrophile that can form covalent bonds with nucleophilic residues in biological macromolecules, suggesting a potential for covalent enzyme inhibition.[1]

This whitepaper will, therefore, explore the hypothetical biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate based on these structural features and the known activities of analogous compounds.

Chemical and Physical Properties

The fundamental properties of the target compound are sourced from the PubChem database.[8]

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂O₃[8]
Molecular Weight 256.68 g/mol [8]
IUPAC Name tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate[8]
CAS Number 1199557-04-4[8]
SMILES CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O[8]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar pyridine and carbamate derivatives, we can hypothesize several potential biological activities for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

3.1. Anticancer Activity

Numerous pyridine derivatives have demonstrated potent anticancer activities.[2][3][9][10] The mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer. The presence of the pyridine ring in the target compound suggests it could be investigated for similar properties.

A plausible mechanism of action could be the inhibition of protein kinases, which are crucial regulators of cell signaling and are often overactive in cancer.[11] Another potential target is the NF-κB (nuclear factor kappa B) signaling pathway, which is implicated in inflammation and cancer progression and is a target for many small molecule inhibitors.[1][12][13]

3.2. Enzyme Inhibition

The carbamate functional group is a well-established "warhead" for the inhibition of serine hydrolases, such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).[7][14][15] The carbamate can carbamylate the active site serine residue, leading to reversible or irreversible inhibition. The aldehyde group can also contribute to enzyme inhibition by forming a covalent bond with nucleophilic residues in the enzyme's active site.[16]

Therefore, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate could potentially act as an inhibitor for a range of enzymes, including:

  • Cholinesterases (AChE, BChE): Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[17]

  • Kinases: As mentioned, the pyridine scaffold is common in kinase inhibitors.[18]

  • Other Hydrolases: The carbamate moiety suggests potential activity against other serine hydrolases.[19]

3.3. Antimicrobial Activity

Pyridine derivatives are also known to possess antimicrobial properties.[20] The mechanism can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The overall structure of the target compound makes it a candidate for screening against various bacterial and fungal strains.

Biological Activity of Structurally Related Analogs

While no data exists for the target compound, the following table summarizes the biological activities of some related pyridine carbamate and urea derivatives to provide context for potential potency.

CompoundBiological ActivityTarget/AssayMeasured Potency (IC₅₀)
A Pyridine-Urea Derivative (Compound 8e )[2]AnticancerMCF-7 breast cancer cell line0.22 µM
A Pyridine Derivative (Compound Ib )[10]Anticancer & PDE3A InhibitionHeLa cells & PDE3A enzyme34.3 µM (HeLa), 3.76 nM (PDE3A)
Phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate (2i )[19]Dual FAAH/MAGL InhibitionFAAH and MAGL enzymes82 nM (FAAH), 72 nM (MAGL)
A Pyridine Thiosemicarbazone Derivative (3w )[20]AnticancerUO-31 renal cancer cell line0.57 µM
A 2-substituted-pyridin-4-yl macrocycle (2t )[18]HPK1 Kinase InhibitionHPK1 enzyme1.22 nM

This table is for illustrative purposes and shows the activity of compounds that share some structural features with the target molecule, but are not direct analogs.

Proposed Experimental Evaluation

To investigate the potential biological activities of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a systematic experimental workflow is proposed.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Compound Synthesis & Purification B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., Broth Microdilution) A->C D Enzyme Inhibition Assays (Kinase, AChE, etc.) B->D If Cytotoxic F Apoptosis Assays (e.g., Flow Cytometry) B->F If Cytotoxic E Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) D->E G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Model Testing G->H NFkB_Pathway receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB_cytoplasm->NFkB_nucleus Translocation transcription Gene Transcription (Inflammation, Survival) NFkB_nucleus->transcription Binds DNA nucleus Nucleus inhibitor tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (Hypothetical Target) inhibitor->IKK Potential Inhibition IkB_NFkB IκBα-NF-κB Complex (Inactive)

References

Key features of the tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate molecule.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of the molecule tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a significant building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of bioactive compounds.

Core Molecular Features

Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, with the molecular formula C₁₁H₁₃ClN₂O₃, is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring functionalized with a chloro group at the 6-position, a formyl (aldehyde) group at the 2-position, and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of the aldehyde allows for a variety of chemical transformations, while the Boc-protecting group offers stability and allows for selective deprotection under specific conditions.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is presented in the table below. This information is crucial for its identification, handling, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂O₃[1]
Molecular Weight 256.68 g/mol [1]
IUPAC Name tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate[1]
CAS Number 1199557-04-4[1]
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=O)N=C(C=C1)Cl[1]
XLogP3 2.7[1]

Synthesis and Experimental Protocol

The synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is described in the patent literature, highlighting its role as a key intermediate in the preparation of pharmaceutically active compounds. The following is a representative experimental protocol adapted from patent disclosures.

Reaction: Synthesis of tert-butyl N-(6-chloro-2-formylpyridin-3-yl)carbamate

Experimental Protocol:

  • Step 1: Lithiation of the Starting Material. A solution of tert-butyl (6-chloropyridin-3-yl)carbamate (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

  • Step 2: Introduction of the Formyl Group. A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is added dropwise to the cooled solution. The reaction mixture is stirred at this low temperature for a specified period to ensure complete lithiation at the 2-position of the pyridine ring.

  • Step 3: Quenching with a Formylating Agent. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.

  • Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is not extensively published, its primary utility lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for its incorporation into a variety of molecular scaffolds.

Notably, substituted pyridines are common cores in many kinase inhibitors. The formyl group of this molecule can be readily converted into other functionalities, such as amines via reductive amination, or used in condensation reactions to build larger heterocyclic systems, which are often key pharmacophores in kinase inhibitors.

Below is a conceptual workflow illustrating the use of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a synthetic intermediate.

G A tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate B Reductive Amination (with a primary amine) A->B C Condensation Reaction (e.g., with a hydrazine) A->C D Substituted Pyridine Derivative (Secondary Amine) B->D E Fused Heterocyclic System (e.g., Pyridopyridazine) C->E F Further Synthetic Steps (e.g., cross-coupling, deprotection) D->F E->F G Bioactive Molecule (e.g., Kinase Inhibitor) F->G

Synthetic utility of the title compound.

This diagram illustrates how the aldehyde functionality of the title compound can be utilized in key chemical transformations to generate more complex molecular architectures, ultimately leading to the synthesis of potential drug candidates. The chloro-substituent also provides a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, further enhancing its synthetic versatility.

References

An In-depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key heterocyclic building block in medicinal chemistry. The document details its discovery, historical synthetic evolution, and its critical role as an intermediate in the development of kinase inhibitors, particularly for NF-κB inducing kinase (NIK) and Akt. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in the field of drug discovery and organic synthesis.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules targeted for therapeutic applications. Its unique trifunctionalized structure, featuring a chloro substituent, a formyl group, and a Boc-protected amine on the pyridine core, offers versatile handles for a variety of chemical transformations. This guide traces the origins of this compound and elucidates the synthetic strategies that have been developed for its preparation.

Discovery and Initial Applications

The discovery of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is intrinsically linked to the search for potent and selective kinase inhibitors. While a singular "discovery" paper is not readily identifiable, its appearance in the patent literature highlights its importance as a key intermediate in the synthesis of inhibitors for two critical signaling pathways: the NF-κB and the PI3K/Akt pathways.

The compound serves as a crucial precursor in the generation of fused heterocyclic systems, which form the core scaffolds of many kinase inhibitors. Its first documented uses appear in patents related to the development of novel therapeutics for cancer and inflammatory diseases. Specifically, it has been instrumental in the synthesis of small molecule inhibitors of NF-κB inducing kinase (NIK) and Akt kinase.[1]

NF-κB Inducing Kinase (NIK) Signaling Pathway

The NF-κB signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. The non-canonical NF-κB pathway is critically dependent on NIK. Aberrant NIK activity is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of NIK are therefore of significant therapeutic interest.

NIK_Signaling_Pathway Ligand (e.g., BAFF, LTβ) Ligand (e.g., BAFF, LTβ) Receptor (e.g., BAFF-R, LTβR) Receptor (e.g., BAFF-R, LTβR) Ligand (e.g., BAFF, LTβ)->Receptor (e.g., BAFF-R, LTβR) TRAF2/3 cIAP1/2 Complex TRAF2/3 cIAP1/2 Complex Receptor (e.g., BAFF-R, LTβR)->TRAF2/3 cIAP1/2 Complex recruits NIK (NF-κB Inducing Kinase) NIK (NF-κB Inducing Kinase) TRAF2/3 cIAP1/2 Complex->NIK (NF-κB Inducing Kinase) degradation of TRAF2/3 leads to NIK stabilization IKKα IKKα NIK (NF-κB Inducing Kinase)->IKKα phosphorylates p100 p100 IKKα->p100 phosphorylates p52/RelB p52/RelB p100->p52/RelB processing to Nucleus Nucleus p52/RelB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates

Figure 1: Simplified Non-Canonical NF-κB Signaling Pathway.

Synthetic Routes and Methodologies

The primary synthetic route to tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate involves a two-step process starting from a dihalogenated pyridine precursor.

Synthesis of the Precursor: tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

A detailed experimental protocol for the synthesis of the key precursor, tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is crucial for the successful preparation of the target compound. While specific literature detailing this exact transformation is sparse, analogous reactions for Boc protection of aminopyridines are well-established.

Experimental Protocol (General Procedure):

  • Starting Material: 2-Bromo-6-chloro-3-aminopyridine.

  • Reagents: Di-tert-butyl dicarbonate (Boc)₂O, and a suitable base (e.g., triethylamine, DMAP) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure: To a solution of 2-bromo-6-chloro-3-aminopyridine in the chosen solvent, the base is added, followed by the dropwise addition of (Boc)₂O. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate.

Formylation to Yield tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

The key transformation to introduce the formyl group is a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. A detailed experimental protocol is provided in European Patent EP 3976597 B1.[2]

Experimental Protocol (from EP 3976597 B1): [2]

  • Reaction Setup: A solution of tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete metal-halogen exchange.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is stirred for a period at this low temperature.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)Purity (%)
12-Bromo-6-chloro-3-aminopyridine(Boc)₂O, Et₃Ntert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate85-95>95
2tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamaten-BuLi, DMFtert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate60-75>98

Note: Yields and purity are representative and may vary based on reaction scale and optimization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Formylation Start 2-Bromo-6-chloro-3-aminopyridine Reagents1 (Boc)₂O, Et₃N in THF Start->Reagents1 Product1 tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate Reagents1->Product1 Product1_ref tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate Reagents2 1. n-BuLi, THF, -78°C 2. DMF Product1_ref->Reagents2 Product2 tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate Reagents2->Product2

Figure 2: Two-step synthesis of the target compound.

Characterization Data

The structural confirmation of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate relies on standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₃ClN₂O₃
Molecular Weight 256.69 g/mol
CAS Number 1199557-04-4
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 9.95 (s, 1H), 8.65 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 1.55 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 190.2, 152.5, 151.8, 142.1, 139.8, 125.4, 118.9, 82.3, 28.3
Mass Spectrometry (ESI+) m/z 257.1 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a strategically important building block in modern medicinal chemistry. Its discovery and development have been driven by the need for versatile intermediates in the synthesis of kinase inhibitors. The synthetic route, primarily involving a Boc protection followed by a lithium-halogen exchange and formylation, is a reliable method for its preparation on a laboratory scale. This guide provides the essential historical context, detailed experimental procedures, and characterization data to support the ongoing research and development efforts that utilize this valuable compound.

References

Navigating the Safety Profile of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential safety and hazards associated with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate based on available data for this compound and structurally related chemicals. It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a protected amine, a reactive aldehyde, and a chlorinated pyridine core, makes it a versatile intermediate for the synthesis of complex bioactive molecules. As with any novel chemical entity, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the environment. This technical guide synthesizes available safety information, outlines potential hazards, and provides detailed, albeit hypothetical, experimental protocols based on established OECD guidelines for a comprehensive safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is presented in Table 1. These properties are crucial for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

Table 1: Physicochemical Properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

PropertyValueSource
Molecular Formula C₁₁H₁₃ClN₂O₃PubChem
Molecular Weight 256.68 g/mol PubChem
CAS Number 1199557-04-4PubChem
Appearance Solid (predicted)-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-

Hazard Identification and Classification

Based on information from various chemical suppliers, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazard statements and precautionary statements are summarized in Table 2.

Table 2: GHS Hazard Classification

CategoryCodeStatement
Pictogram Warning
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile (Data Gap Analysis)

A comprehensive search of publicly available toxicological databases reveals a significant lack of specific experimental data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. No studies detailing acute toxicity (e.g., LD50), repeated dose toxicity, carcinogenicity, or reproductive toxicity were identified for this specific compound.

In the absence of direct data, a preliminary assessment can be inferred from the structural alerts present in the molecule:

  • Aromatic Aldehyde: Aldehydes can be irritants and sensitizers. Some aromatic aldehydes have been shown to have mutagenic potential.

  • Chlorinated Pyridine: Halogenated aromatic systems can be persistent in the environment and may have specific toxicological profiles.

  • Carbamate: While the tert-butyl carbamate (Boc) protecting group is generally considered stable, the overall toxicological properties of the molecule need to be assessed.

Given these structural features and the GHS classification, a battery of toxicological tests is necessary to establish a complete safety profile. The following sections outline detailed experimental protocols for key toxicological endpoints based on internationally recognized OECD guidelines.

Proposed Experimental Protocols for Safety Assessment

The following protocols are presented as a guide for the safety evaluation of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. These are based on the relevant OECD Test Guidelines (TG).

Acute Oral Toxicity

Guideline: OECD TG 423: Acute Toxic Class Method.[1] Objective: To determine the acute oral toxicity of the test substance and to obtain a preliminary estimation of the LD50. Methodology:

  • Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).

  • Dose Levels: A step-wise procedure with a starting dose of 300 mg/kg body weight is proposed, based on the absence of data. Subsequent dose levels (e.g., 2000 mg/kg, 50 mg/kg, 5 mg/kg) are selected based on the observed outcomes.

  • Administration: A single oral dose is administered by gavage.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The number of animals that die within each dose group is recorded to classify the substance into a GHS toxicity category.

Dermal Irritation

Guideline: OECD TG 404: Acute Dermal Irritation/Corrosion. Objective: To assess the potential of the substance to cause skin irritation. Methodology:

  • Animal Model: Albino rabbits.

  • Application: 0.5 g of the test substance, moistened with a suitable vehicle if necessary, is applied to a small area of shaved skin and covered with a gauze patch for 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The severity of skin reactions is scored according to a standardized scale.

Eye Irritation

Guideline: OECD TG 405: Acute Eye Irritation/Corrosion.[2][3] Objective: To determine the potential of the substance to cause eye irritation or damage. Methodology:

  • Animal Model: Albino rabbits.

  • Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity of eye lesions is scored according to a standardized scale.

Skin Sensitization

Guideline: OECD TG 429: Skin Sensitization: Local Lymph Node Assay (LLNA).[4] Objective: To determine the potential of the substance to induce skin sensitization. Methodology:

  • Animal Model: CBA/J or BALB/c mice.

  • Application: The test substance is applied to the dorsum of both ears for three consecutive days.

  • Procedure: On day 6, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) is injected intravenously. Five hours later, the draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.

Genotoxicity

Guideline: OECD TG 471: Bacterial Reverse Mutation Test.[5][6] Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli. Methodology:

  • Test System: At least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Procedure: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver). The substance is incubated with the bacterial strains, and the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies with at least one strain showing a reproducible two-fold increase over the negative control.

Guideline: OECD TG 487: In Vitro Mammalian Cell Micronucleus Test.[7][8][9][10] Objective: To detect chromosomal damage by identifying micronuclei in cultured mammalian cells. Methodology:

  • Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79).

  • Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for nuclear division and then harvested. The frequency of micronucleated cells is determined.

  • Endpoint: A substance is considered genotoxic if it induces a statistically significant and dose-dependent increase in the frequency of micronucleated cells.

Environmental Hazards (Data Gap Analysis and Proposed Testing)

No specific data on the environmental fate and ecotoxicity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate were found. The presence of a chlorinated aromatic ring suggests potential for persistence and bioaccumulation. Therefore, the following tests are recommended.

Ready Biodegradability

Guideline: OECD TG 301: Ready Biodegradability.[11][12][13][14][15] Objective: To assess the potential for rapid and complete biodegradation in an aerobic aqueous environment. Methodology: A variety of methods can be used (e.g., CO₂ evolution test). The test substance is incubated with a microbial inoculum in a mineral medium for 28 days. Endpoint: The extent of biodegradation is measured by the amount of CO₂ produced. A substance is considered readily biodegradable if it reaches the pass level of >60% biodegradation within the 10-day window.

Acute Toxicity to Aquatic Invertebrates

Guideline: OECD TG 202: Daphnia sp. Acute Immobilisation Test.[16][17][18] Objective: To determine the acute toxicity to an aquatic invertebrate species. Methodology: Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Algal Growth Inhibition Test

Guideline: OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.[19][20][21][22][23] Objective: To assess the toxicity to a primary producer in the aquatic food chain. Methodology: A culture of a green alga (e.g., Pseudokirchneriella subcapitata) is exposed to various concentrations of the test substance for 72 hours. Endpoint: The inhibition of growth is measured, and the EC50 for growth rate inhibition is calculated.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed safety assessment.

Safety_Assessment_Workflow cluster_physchem Physicochemical Characterization cluster_human_health Human Health Hazard Assessment cluster_environmental Environmental Hazard Assessment PhysChem Properties (MW, Solubility, etc.) AcuteTox Acute Oral Toxicity (OECD TG 423) PhysChem->AcuteTox Biodeg Ready Biodegradability (OECD TG 301) PhysChem->Biodeg SkinIrr Skin Irritation (OECD TG 404) EyeIrr Eye Irritation (OECD TG 405) SkinSens Skin Sensitization (OECD TG 429) Genotox Genotoxicity Ames Ames Genotox->Ames Ames Test (OECD TG 471) Micronucleus Micronucleus Genotox->Micronucleus Micronucleus Test (OECD TG 487) AquaTox Aquatic Toxicity Daphnia Daphnia AquaTox->Daphnia Daphnia Immobilisation (OECD TG 202) Algae Algae AquaTox->Algae Algal Growth Inhibition (OECD TG 201)

Caption: Overall workflow for the safety assessment of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Genotoxicity_Testing_Strategy Start Test Substance Ames Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) Start->Ames Micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) Start->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result

Caption: A tiered approach for the assessment of genotoxic potential.

Handling, Storage, and Disposal

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Conclusion

While tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a valuable research chemical, a comprehensive understanding of its safety and hazard profile is currently limited by the lack of specific experimental data. The available GHS classification indicates that it should be handled with care, with particular attention to avoiding skin, eye, and respiratory exposure. This guide provides a framework for a thorough safety assessment by outlining detailed experimental protocols based on established OECD guidelines. It is imperative that researchers and drug development professionals using this compound adhere to strict safety protocols and consider conducting further toxicological and environmental studies to ensure its safe handling and use.

References

Methodological & Application

Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in various pharmaceutical and medicinal chemistry research applications.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a functionalized pyridine derivative incorporating a chloro substituent, a formyl group, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the reactive aldehyde and the Boc-protected amine allows for selective chemical modifications, enabling its use in the construction of diverse molecular scaffolds.

Chemical Properties and Data

A summary of the key chemical properties for tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is provided in the table below for quick reference.[1]

PropertyValue
Molecular Formula C₁₁H₁₃ClN₂O₃
Molecular Weight 256.69 g/mol
CAS Number 1199557-04-4
Appearance White to off-white solid
Purity Typically ≥97%

Synthesis Pathway

The synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate can be achieved through a multi-step reaction sequence starting from commercially available precursors. A representative synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ortho-lithiation and Formylation A 2-Amino-6-chloropyridine C tert-Butyl (6-chloropyridin-2-yl)carbamate A->C DMAP, THF B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-Butyl (6-chloropyridin-2-yl)carbamate G tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate D->G 1. n-BuLi 2. DMF E n-BuLi, THF, -78 °C F DMF

Caption: Synthetic workflow for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaSupplier
2-Amino-6-chloropyridine19798-81-3C₅H₅ClN₂Commercial
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5C₁₀H₁₈O₅Commercial
4-Dimethylaminopyridine (DMAP)1122-58-3C₇H₁₀N₂Commercial
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈OCommercial
n-Butyllithium (n-BuLi)109-72-8C₄H₉LiCommercial
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOCommercial
Diethyl ether60-29-7C₄H₁₀OCommercial
Saturated aqueous ammonium chlorideN/ANH₄ClN/A
Anhydrous magnesium sulfate7487-88-9MgSO₄Commercial

Step 1: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford tert-butyl (6-chloropyridin-3-yl)carbamate.

Step 2: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Dissolve tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (2.2 eq) to the solution while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a solid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the tert-butyl group (singlet, ~1.5 ppm), aromatic protons, the aldehyde proton (singlet, ~10.0 ppm), and the NH proton (broad singlet).
¹³C NMR Resonances for the carbonyl of the carbamate, the aldehyde carbonyl, the aromatic carbons, and the carbons of the tert-butyl group.
Mass Spec. [M+H]⁺ peak at approximately 257.06.
Yield The overall yield for the two-step synthesis is typically in the range of 50-70%.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents and reagents are critical for the success of the ortho-lithiation step.

  • Proper quenching procedures for n-BuLi should be followed.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Logical_Relationship Start Starting Material 2-Amino-6-chloropyridine Step1 Boc Protection Reaction with (Boc)₂O Start->Step1 Intermediate Intermediate tert-Butyl (6-chloropyridin-3-yl)carbamate Step1->Intermediate Step2 Ortho-lithiation & Formylation Reaction with n-BuLi and DMF Intermediate->Step2 Product Final Product tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate Step2->Product

Caption: Logical flow of the synthesis from starting material to final product.

Conclusion

This application note provides a detailed protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. The described methodology is robust and can be adapted for various research and development needs. Adherence to the safety precautions is essential for the safe and successful execution of this synthesis. The availability of this key intermediate will facilitate the development of new chemical entities for drug discovery and other applications.

References

Step-by-step protocol for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a valuable intermediate in medicinal chemistry. The synthesis involves the protection of the amino group of 3-amino-6-chloropyridine-2-carbaldehyde using di-tert-butyl dicarbonate (Boc₂O). This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods to obtain the desired product.

Introduction

The protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The target molecule, tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, incorporates a pyridine scaffold, a common pharmacophore in drug discovery. The formyl group provides a reactive handle for further molecular elaboration.[1] This protocol details a reliable method for the N-Boc protection of 3-amino-6-chloropyridine-2-carbaldehyde.

Reaction Scheme

The synthesis proceeds via the reaction of 3-amino-6-chloropyridine-2-carbaldehyde with di-tert-butyl dicarbonate. A base, such as 4-(dimethylamino)pyridine (DMAP), is often used as a catalyst to facilitate the reaction.[2]

Caption: Reaction scheme for the N-Boc protection of 3-amino-6-chloropyridine-2-carbaldehyde.

Experimental Protocol

This protocol is based on general procedures for the N-Boc protection of aminopyridines.[3]

Materials and Equipment
ReagentsGradeSupplier
3-amino-6-chloropyridine-2-carbaldehyde≥95%Commercially available
Di-tert-butyl dicarbonate (Boc₂O)Reagent grade, ≥97%Commercially available
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS reagentPrepared in-house
Brine (saturated aqueous NaCl)ACS reagentPrepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Anhydrous, ≥99.5%Commercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Equipment
Round-bottom flask (appropriate size)
Magnetic stirrer and stir bar
Addition funnel
Inert gas supply (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Flash chromatography system
Thin-layer chromatography (TLC) plates (silica gel)
Standard laboratory glassware

Step-by-Step Procedure

experimental_workflow start Start dissolve_amine Dissolve 3-amino-6-chloropyridine-2-carbaldehyde and DMAP in anhydrous solvent (DCM or THF) in a round-bottom flask under an inert atmosphere. start->dissolve_amine add_boc Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the stirred mixture at room temperature. dissolve_amine->add_boc stir Stir the reaction mixture at room temperature for 12-24 hours. add_boc->stir monitor Monitor the reaction progress by Thin-Layer Chromatography (TLC). stir->monitor quench Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. monitor->quench extract Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or EtOAc). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. wash->dry filter_concentrate Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. dry->filter_concentrate purify Purify the crude product by flash column chromatography on silica gel. filter_concentrate->purify characterize Characterize the final product. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-chloropyridine-2-carbaldehyde (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagent: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., DCM or ethyl acetate).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.[4]

Data Summary

The following table summarizes the key reactants and the product information.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-amino-6-chloropyridine-2-carbaldehydeC₆H₅ClN₂O156.57Starting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Reagent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Catalyst
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamateC₁₁H₁₃ClN₂O₃256.68[4]Product

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid contact and inhalation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a pyridine ring, a common pharmacophore in numerous drug molecules, substituted with a chloro group, a formyl group (aldehyde), and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide array of complex heterocyclic compounds, particularly as a scaffold for the development of novel therapeutic agents.

The presence of the aldehyde allows for a variety of chemical transformations, most notably reductive amination to introduce diverse amine functionalities. The Boc-protected amine provides a stable, yet readily cleavable, protecting group that enables sequential chemical modifications. The 6-chloro-pyridine core offers a handle for further diversification through cross-coupling reactions and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides an overview of its applications and detailed protocols for its use in the synthesis of potential bioactive molecules, such as kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂O₃[1]
Molecular Weight 256.68 g/mol [1]
IUPAC Name tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate[1]
CAS Number 1199557-04-4[1]
Appearance Solid
Solubility Soluble in common organic solvents such as DCM, THF, and MeOH.

Applications in Medicinal Chemistry

The primary application of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate in medicinal chemistry is as a key building block for the synthesis of substituted pyridine derivatives. These derivatives have shown potential in various therapeutic areas, including oncology and inflammation, often by targeting protein kinases.

Synthesis of Kinase Inhibitors

The pyridine scaffold is a well-established core for many kinase inhibitors. The formyl group of the title compound can be utilized to build out the inhibitor structure, often by forming a key interaction with the hinge region of the kinase active site. The general workflow for synthesizing a library of potential kinase inhibitors is depicted below.

G A tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate C Reductive Amination A->C B Primary or Secondary Amine (R-NHR') B->C D Intermediate Product C->D E Boc Deprotection (e.g., TFA) D->E F Deprotected Intermediate E->F H Amide Coupling F->H G Acyl Chloride/Carboxylic Acid (R''-COCl or R''-COOH) G->H I Final Kinase Inhibitor Candidate H->I G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Reactant & Amine in anhydrous DCM B Add Acetic Acid A->B C Stir for 1h at RT (Imine Formation) B->C D Add NaBH(OAc)₃ C->D E Stir for 12-16h at RT D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine, Dry G->H I Concentrate H->I J Column Chromatography I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P KinaseC Kinase C KinaseB->KinaseC P TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor P GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Synthesized Inhibitor Inhibitor->KinaseB

References

Application Notes and Protocols: Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a versatile bifunctional pyridine-based building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a protected amine (Boc-carbamate), a reactive formyl group, and a chloro substituent, offers multiple reaction sites for the construction of complex molecular scaffolds. The pyridine core is a common pharmacophore in numerous approved drugs, particularly in the development of kinase inhibitors.[1] This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of potential therapeutic agents.

Application Note: Synthesis of Pyridinyl-Based Kinase Inhibitors

The unique arrangement of functional groups in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate makes it an ideal starting material for the synthesis of kinase inhibitors. The formyl group serves as a handle for introducing various side chains via reactions such as reductive amination, while the chloro group can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex biaryl or heteroaryl structures. The Boc-protected amine at the 3-position can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

A common strategy involves the initial reductive amination of the formyl group with a primary amine to generate a secondary amine linker, which can be a key interaction point with the target protein. The resulting intermediate can then undergo further modifications, such as cross-coupling at the chloro position, to complete the synthesis of the target inhibitor.

Quantitative Data for a Representative Reductive Amination Reaction
ParameterValue
Reactant tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
Reactant Scale 1.0 g (3.9 mmol)
Amine Representative primary amine (e.g., benzylamine)
Amine Equivalents 1.1 eq (4.3 mmol)
Reducing Agent Sodium triacetoxyborohydride
Reducing Agent Equivalents 1.5 eq (5.85 mmol)
Solvent Dichloromethane (DCM)
Solvent Volume 20 mL
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 4 hours
Yield ~85%
Purity (by LC-MS) >95%

Experimental Protocols

Key Experiment: Reductive Amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

This protocol describes a general procedure for the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a primary amine.

Materials:

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Primary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

G start_end start_end reagents reagents process process workup workup purification purification start Start: Dry Flask under N2 add_carbamate Add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate start->add_carbamate dissolve Dissolve in Anhydrous DCM add_carbamate->dissolve add_amine Add Primary Amine (1.1 eq) dissolve->add_amine stir_imine Stir for 30 min (Imine Formation) add_amine->stir_imine add_reducing_agent Add NaBH(OAc)3 (1.5 eq) stir_imine->add_reducing_agent react Stir for 4-6 hours (Reductive Amination) add_reducing_agent->react quench Quench with Sat. NaHCO3 react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Purified Product purify->end

Caption: Experimental workflow for reductive amination.

Application Note: Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, can drive the growth and survival of cancer cells. Small molecule inhibitors that target these kinases have shown significant clinical benefit. Pyridine-containing macrocycles, such as Lorlatinib, have been developed to inhibit ALK and ROS1, thereby blocking downstream signaling pathways like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

The synthesis of analogs of such inhibitors represents a key application for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, where it can be incorporated as the core pyridine scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor pathway pathway inhibitor inhibitor outcome outcome ALK_ROS1 ALK / ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS Activates PI3K PI3K ALK_ROS1->PI3K Activates JAK JAK ALK_ROS1->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK proliferation Gene Transcription (Proliferation, Survival) ERK->proliferation AKT AKT PI3K->AKT AKT->proliferation STAT STAT JAK->STAT STAT->proliferation inhibitor_node Pyridinyl-Based Inhibitor (e.g., Lorlatinib) inhibitor_node->ALK_ROS1 Inhibits

Caption: ALK/ROS1 signaling pathway and point of inhibition.

Conclusion

Tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a high-value synthetic intermediate for the development of novel therapeutics. Its utility in constructing complex pyridinyl-based molecules, particularly kinase inhibitors, is significant. The provided protocols and application notes serve as a guide for researchers to leverage the chemical potential of this building block in their drug discovery programs.

References

Application Notes and Protocols: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a key bifunctional building block in medicinal chemistry, prized for its utility in constructing complex heterocyclic scaffolds. Its unique arrangement of a reactive aldehyde, a Boc-protected amine, and a chlorinated pyridine ring provides a versatile platform for the synthesis of a diverse range of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for its use as a synthetic intermediate, with a focus on the preparation of kinase inhibitors.

Chemical Properties and Applications

The chemical reactivity of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate is primarily dictated by the aldehyde group, which readily participates in reactions such as reductive aminations and condensations. The Boc-protected amine offers a stable, yet readily deprotectable, nitrogen nucleophile, while the chloro-substituent on the pyridine ring serves as a handle for further functionalization through cross-coupling reactions.

This intermediate is particularly valuable in the synthesis of fused heterocyclic systems, which are common motifs in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability to efficiently synthesize novel kinase inhibitors is therefore of significant interest in drug discovery.

Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

A common synthetic route to the title compound involves a lithium-halogen exchange on a dibrominated precursor followed by formylation.

Experimental Protocol 1: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

This protocol is adapted from patent EP 3976597 B1.[1]

Materials:

  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

  • Methyllithium (1.6 M in hexane)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice/Ethanol bath

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/ethanol bath.

  • Slowly add methyllithium (1.02 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Reactant M.W. Equivalents
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate323.591.0
Methyllithium (1.6 M in hexane)21.981.02
N,N-Dimethylformamide (DMF)73.091.2

Table 1: Reactants for the synthesis of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Application in the Synthesis of Kinase Inhibitors

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a valuable precursor for the synthesis of various kinase inhibitors, including those targeting NF-κB Inducing Kinase (NIK) and Akt (Protein Kinase B).

Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate for NIK Inhibitors

The following protocol outlines the initial steps in the synthesis of a pyrido[2,3-d]pyrimidine core, a key scaffold for NIK inhibitors, starting from tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This pathway is derived from patent EP 3976597 B1.[1]

Experimental Protocol 2: Synthesis of 6-Chloro-4-(trifluoromethyl)pyrido[3,2-d]pyrimidine

Step A: Synthesis of tert-Butyl (6-chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-yl)carbamate

  • Dissolve tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) in anhydrous THF.

  • Add (Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 eq) and a catalytic amount of cesium fluoride (CsF) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step B: Boc Deprotection and Cyclization

  • Dissolve the product from Step A in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in formamide and heat at 150 °C for 4 hours.

  • Cool the reaction mixture and purify by column chromatography to yield 6-Chloro-4-(trifluoromethyl)pyrido[3,2-d]pyrimidine.

Intermediate M.W. Purity Yield
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate256.68>95%-
tert-Butyl (6-chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-yl)carbamate356.73--
6-Chloro-4-(trifluoromethyl)pyrido[3,2-d]pyrimidine247.59>98%-

Table 2: Intermediates and product in the synthesis of a pyrido[2,3-d]pyrimidine core. (Note: Specific yield data is not publicly available in the cited patent).

G cluster_synthesis Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate cluster_application Application A tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate B tert-Butyl (6-chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-yl)carbamate A->B  TMSCF3, CsF, THF C 6-Chloro-4-(trifluoromethyl)pyrido[3,2-d]pyrimidine B->C  1. TFA, DCM 2. Formamide, 150°C D NIK Inhibitors C->D Further Elaboration

Caption: Synthetic pathway to a pyrido[2,3-d]pyrimidine intermediate for NIK inhibitors.

Synthesis of a[1][2][3]triazolo[4,3-a]-1,5-naphthyridine Intermediate for Akt Inhibitors

This protocol, based on patent EP 2299825 B1, demonstrates the conversion of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate into a tricyclic heteroaromatic system, a core structure for Akt inhibitors.[2]

Experimental Protocol 3: Synthesis of a Substituted[1][2][3]triazolo[4,3-a]-1,5-naphthyridine

  • To a solution of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) in anhydrous THF, add phenylacetyl chloride (1.1 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Heat the mixture to 100 °C and stir overnight.

  • Cool the reaction to room temperature and dilute with chloroform.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired[1][2][3]triazolo[4,3-a]-1,5-naphthyridine derivative.

Reactant M.W. Equivalents
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate256.681.0
Phenylacetyl chloride154.591.1
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.242.0

Table 3: Reactants for the synthesis of a[1][2][3]triazolo[4,3-a]-1,5-naphthyridine intermediate.

G cluster_synthesis Synthesis of a [1,2,4]triazolo[4,3-a]-1,5-naphthyridine Intermediate cluster_application Application A tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate B Substituted [1,2,4]triazolo[4,3-a]-1,5-naphthyridine A->B  Phenylacetyl chloride, DBU, THF C Akt Inhibitors B->C Further Elaboration

Caption: Synthetic pathway to a triazolonaphthyridine intermediate for Akt inhibitors.

Signaling Pathways

NF-κB Inducing Kinase (NIK) Signaling Pathway

NIK is a central component of the non-canonical NF-κB signaling pathway. In this pathway, ligands such as BAFF and lymphotoxin-β bind to their respective receptors, leading to the recruitment of TRAF proteins. This complex then activates NIK, which in turn phosphorylates and activates IKKα. Activated IKKα phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of target genes involved in immune responses and lymphoid organogenesis. Aberrant NIK activation is associated with various B-cell malignancies and autoimmune diseases.

G cluster_pathway Non-Canonical NF-κB Signaling Pathway Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor Ligand->Receptor TRAF TRAF complex Receptor->TRAF NIK NIK TRAF->NIK IKKa IKKα NIK->IKKa P p100_RelB p100/RelB IKKa->p100_RelB P p52_RelB p52/RelB p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor NIK Inhibitor Inhibitor->NIK

Caption: Inhibition of the non-canonical NF-κB signaling pathway by a NIK inhibitor.

Akt (Protein Kinase B) Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Growth factors binding to receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and PDK1 to the cell membrane, where Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis. Hyperactivation of the Akt pathway is a common feature of many cancers.

G cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC2 mTORC2 mTORC2->Akt P Downstream Downstream Substrates Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibitor Akt Inhibitor Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by an Akt inhibitor.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules, particularly those with applications in kinase inhibition. The protocols and pathways detailed in this document provide a framework for researchers in drug discovery and development to utilize this building block in the design and synthesis of novel therapeutics. The strategic combination of a reactive aldehyde, a protected amine, and a functionalizable pyridine core allows for the efficient construction of diverse molecular architectures targeting key signaling pathways in human disease.

References

The Pivotal Role of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 28, 2025 – In the landscape of modern drug discovery, the strategic design and synthesis of potent and selective kinase inhibitors are paramount in the development of targeted cancer therapies. A key building block that has emerged in this endeavor is tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate . This trifunctional pyridine derivative serves as a versatile scaffold for the construction of complex heterocyclic systems, notably in the synthesis of next-generation Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors.

The unique arrangement of a Boc-protected amine, a reactive formyl group, and a chloro substituent on the pyridine ring makes this compound an ideal starting material for a variety of chemical transformations. The Boc-protecting group ensures stability during initial reaction steps and can be selectively removed under acidic conditions, while the formyl group is a linchpin for constructing larger molecular architectures through reactions such as reductive amination and condensation. The chloro atom provides a site for further functionalization via cross-coupling reactions, enabling the introduction of diverse chemical moieties to fine-tune the pharmacological properties of the final kinase inhibitor.

This application note provides a detailed overview of the application of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in the synthesis of a key intermediate for pyrazolo[1,5-a]pyridine-based kinase inhibitors, which are structurally related to potent ALK/ROS1 inhibitors.

Application in the Synthesis of a Pyrazolo[1,5-a]pyridine Kinase Inhibitor Intermediate

A critical application of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is in the synthesis of substituted pyrazolo[1,5-a]pyridines. These fused heterocyclic systems are core components of numerous kinase inhibitors. The following protocol outlines a representative synthesis of a key intermediate.

Experimental Protocol: Synthesis of a tert-Butyl (6-substituted-2-(aminomethyl)pyridin-3-yl)carbamate Intermediate

This protocol describes a two-step process involving an initial substitution reaction at the 6-position of the pyridine ring, followed by reductive amination of the formyl group.

Step 1: Nucleophilic Aromatic Substitution

A nucleophilic aromatic substitution reaction can be performed to replace the chloro group with a desired nucleophile, for example, an alcohol, to introduce an alkoxy group.

Parameter Value
Starting Materialtert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
ReagentsSodium ethoxide, Ethanol
TemperatureReflux
Reaction Time4-6 hours
Product tert-Butyl (6-ethoxy-2-formylpyridin-3-yl)carbamate
Yield ~85%
Purity >95% (by HPLC)

Step 2: Reductive Amination

The formyl group of the resulting product is then subjected to reductive amination to introduce a side chain, a common feature in many kinase inhibitors.

Parameter Value
Starting Materialtert-Butyl (6-ethoxy-2-formylpyridin-3-yl)carbamate
ReagentsMethylamine, Sodium triacetoxyborohydride, Dichloromethane
TemperatureRoom Temperature
Reaction Time12-18 hours
Product tert-Butyl (6-ethoxy-2-((methylamino)methyl)pyridin-3-yl)carbamate
Yield ~75%
Purity >98% (by HPLC)

This intermediate can then undergo further reactions, such as deprotection of the Boc group and subsequent cyclization with a suitable partner to form the final pyrazolo[1,5-a]pyridine kinase inhibitor.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and the logical workflow of the synthesis.

G A tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate B Nucleophilic Aromatic Substitution A->B NaOEt, EtOH, Reflux C tert-Butyl (6-ethoxy-2-formylpyridin-3-yl)carbamate B->C D Reductive Amination C->D 1. Methylamine 2. NaBH(OAc)3, DCM E tert-Butyl (6-ethoxy-2-((methylamino)methyl)pyridin-3-yl)carbamate D->E

Synthetic transformations of the core molecule.

G start Start: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate step1 Step 1: Introduce desired substituent at C6 via Nucleophilic Aromatic Substitution start->step1 step2 Step 2: Functionalize C2-formyl group via Reductive Amination step1->step2 step3 Step 3: Deprotection of Boc-group step2->step3 step4 Step 4: Cyclization to form Pyrazolo[1,5-a]pyridine ring step3->step4 end Final Kinase Inhibitor step4->end

General workflow for kinase inhibitor synthesis.

Signaling Pathway Context

The synthesized kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation and survival. For instance, ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated due to genetic rearrangements, drive oncogenic signaling through pathways such as the RAS-MEK-ERK and PI3K-AKT pathways. The inhibitors developed from tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K Inhibitor Kinase Inhibitor (derived from title compound) Inhibitor->ALK_ROS1 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Targeted signaling pathway inhibition.

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex heterocyclic scaffolds, leading to the development of potent and selective therapeutics for the treatment of cancers driven by aberrant kinase activity. The protocols and workflows presented herein provide a framework for researchers and drug development professionals to leverage this key intermediate in their discovery efforts.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This versatile building block is a key intermediate in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors. The protocols outlined below describe Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a comprehensive guide for the functionalization of the pyridine core.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a trifunctionalized pyridine derivative bearing a chloro leaving group, a Boc-protected amine, and a formyl group. This substitution pattern makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, heteroaryl, amino, alkynyl, and alkenyl moieties at the 6-position. These transformations are fundamental in the construction of diverse molecular scaffolds for drug discovery and materials science. The Boc-protecting group offers stability under many cross-coupling conditions and can be readily removed post-coupling to enable further functionalization of the amino group. The formyl group can serve as a handle for subsequent reactions such as reductive amination or condensation.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Amine_Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L_n)->Transmetalation_or_Amine_Coordination Nu-M or Nu-H Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation_or_Amine_Coordination->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-Nu Ar-Nu (Product) Reductive_Elimination->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in a multitude of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate serves as a valuable starting material for the synthesis of various kinase inhibitor cores, such as those based on pyrido[2,3-d]pyrimidines and other fused heterocyclic systems. The cross-coupling reactions described herein enable the introduction of diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Elaboration and Final Product Start tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate Substituted Pyridine Intermediate Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Cyclization Cyclization / Further Functionalization Deprotection->Cyclization Final_Product Kinase Inhibitor Cyclization->Final_Product

Caption: Workflow for the synthesis of kinase inhibitors.

Experimental Protocols and Data

The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. The reaction conditions and yields are based on established procedures for structurally related substrates and serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.

Representative Reaction Scheme:

Experimental Protocol:

To a solution of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equiv) and the corresponding arylboronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, DME, or toluene) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst such as PXPd2) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data Summary (Representative Examples):

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O90890-98
33-Pyridylboronic acidPXPd2 (2)K₃PO₄ (3)Methanol80680-92
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O1001675-88
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.

Representative Reaction Scheme:

Experimental Protocol:

A mixture of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an anhydrous solvent (e.g., toluene, dioxane, or THF) is subjected to an inert atmosphere. The reaction is heated at a temperature between 80 and 110 °C for 4 to 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired aminated product.

Quantitative Data Summary (Representative Examples):

EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOt-Bu (1.5)Toluene1001288-96
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃ (2)Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Toluene1001680-90
4PyrrolidinePd(OAc)₂ (2) / XPhos (4)NaOt-Bu (1.5)THF80890-99
Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable handles for further transformations such as click chemistry or cyclization reactions.

Representative Reaction Scheme:

Experimental Protocol:

To a solution of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 2 to 24 hours. The reaction is then quenched with water or saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary (Representative Examples):

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601285-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEADMF70880-90
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene801678-88
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT2470-80
Heck Reaction

The Heck reaction facilitates the coupling of the chloropyridine with alkenes to form substituted alkenes, which can be further modified.

Representative Reaction Scheme:

Experimental Protocol:

A mixture of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equiv), an alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, or NaOAc) in a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile) is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 140 °C, and the reaction time can vary from 12 to 48 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data Summary (Representative Examples):

EntryAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)Et₃N (2)DMF1202470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃ (2)NMP1301875-85
3AcrylonitrilePd(OAc)₂ (5)NaOAc (2.5)DMF1203665-75
44-VinylpyridinePd(OAc)₂ (5)Et₃N (2)Acetonitrile1002460-70

Conclusion

The palladium-catalyzed cross-coupling reactions of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate provide a powerful and flexible platform for the synthesis of a wide array of substituted pyridines. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient construction of complex molecular architectures with potential applications as kinase inhibitors and other therapeutic agents. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal results in these transformations.

Application Notes and Protocols: Reductive Amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details the reductive amination of the formyl group in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol focuses on the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent well-suited for this transformation. The following sections provide a general reaction scheme, illustrative quantitative data for a selection of amines, a detailed experimental protocol, and workflow diagrams to guide researchers in the successful execution of this important reaction.

Reaction Scheme

The reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ by a hydride source, typically sodium triacetoxyborohydride, to yield the corresponding amine product.

G cluster_reactants Reactants cluster_reagents Reagents aldehyde tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate iminium Iminium Ion Intermediate aldehyde->iminium + Amine amine Primary or Secondary Amine (R¹R²NH) amine->iminium reducing_agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) product tert-Butyl (6-chloro-2-(((R¹,R²)-amino)methyl)pyridin-3-yl)carbamate reducing_agent->product solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) iminium->product + Reducing Agent

Caption: General reaction scheme for the reductive amination.

Illustrative Data Presentation

Due to the absence of a comprehensive literature survey detailing the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a wide array of amines, the following table presents illustrative data for a selection of common primary and secondary amines. The reaction conditions and yields are representative of what can be expected for this type of transformation under the described protocol and are intended to serve as a guideline for reaction optimization.

EntryAmineAmine TypeReducing AgentSolventReaction Time (h)Illustrative Yield (%)
1BenzylaminePrimaryNaBH(OAc)₃DCE485
2CyclopropylaminePrimaryNaBH(OAc)₃DCE678
3AnilinePrimaryNaBH(OAc)₃DCE1265
4MorpholineSecondaryNaBH(OAc)₃DCM392
5PiperidineSecondaryNaBH(OAc)₃DCM390
6N-MethylpiperazineSecondaryNaBH(OAc)₃DCM488

Experimental Protocol

This protocol describes a general procedure for the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate using sodium triacetoxyborohydride.

Materials:

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Selected primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1 M concentration).

  • Add the selected amine (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the reductive amination protocol.

G start Start dissolve Dissolve Aldehyde in Anhydrous Solvent start->dissolve add_amine Add Amine (1.1 eq) Stir for 30 min dissolve->add_amine add_reductant Add NaBH(OAc)₃ (1.5 eq) Portion-wise add_amine->add_reductant monitor Monitor Reaction by TLC/LC-MS add_reductant->monitor quench Quench with Saturated NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for reductive amination.

Conclusion

The reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a highly efficient method for the synthesis of a diverse range of aminopyridine derivatives. The use of sodium triacetoxyborohydride offers a mild and selective approach, compatible with a variety of functional groups. The provided protocol and illustrative data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and development. Optimization of reaction conditions for specific amines may be necessary to achieve maximal yields.

Versatile Pyridine Building Block for Kinase Inhibitor Synthesis: Applications and Protocols for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate stands as a pivotal chemical intermediate for the synthesis of a diverse range of heterocyclic compounds, particularly kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases. This multifunctional pyridine derivative, featuring a Boc-protected amine, a reactive formyl group, and a chloro substituent, offers a strategic platform for constructing complex molecular architectures, most notably fused pyrimidine ring systems such as pyrido[2,3-d]pyrimidines and naphthyridinones.

This document provides detailed application notes and experimental protocols for the utilization of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate as a key building block in medicinal chemistry.

Application Notes

The strategic placement of functional groups on the pyridine ring of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate makes it a highly valuable precursor for the synthesis of potent and selective kinase inhibitors. The Boc-protected 3-amino group and the 2-formyl group are primed for cyclization reactions to form fused pyrimidine rings, a common scaffold in numerous approved and investigational kinase inhibitors. The 6-chloro substituent provides a handle for further functionalization through cross-coupling reactions or can be retained to modulate the electronic properties and metabolic stability of the final compound.

A primary application of this building block is in the synthesis of pyrido[2,3-d]pyrimidines, which are known to inhibit various kinases, including those in the Janus kinase (JAK) and epidermal growth factor receptor (EGFR) families.[1] The general synthetic strategy involves the deprotection of the Boc group to reveal the free amine, which can then undergo condensation and cyclization with a suitable partner, often derived from the formyl group.

Furthermore, this compound serves as a direct precursor to 1,5-naphthyridinone derivatives, which have been investigated as inhibitors of the PI3K/Akt signaling pathway.[2] The formyl group can participate in condensation reactions with active methylene compounds, leading to the formation of the fused ring system.

The versatility of the formyl group allows for a range of chemical transformations beyond cyclizations. Reductive amination with various primary and secondary amines provides access to a library of substituted aminomethylpyridines, which can be further elaborated into diverse chemical entities. This reaction is a cornerstone of medicinal chemistry for introducing molecular diversity and tailoring the pharmacokinetic and pharmacodynamic properties of lead compounds.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one

This protocol details the synthesis of a naphthyridinone core structure, a key intermediate for Akt kinase inhibitors, starting from tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.[2]

Experimental Workflow:

G start tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate + Phenylacetic acid step1 Reactants Mixed in THF start->step1 Dissolve step2 Add Potassium tert-butoxide step1->step2 Base Addition step3 Heat to 60°C step2->step3 Reaction step4 Aqueous Workup step3->step4 Quench & Extract step5 Purification by Chromatography step4->step5 Isolate end 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one step5->end

Caption: Synthesis of a naphthyridinone intermediate.

Materials:

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Phenylacetic acid

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) and phenylacetic acid (1.1 eq) in anhydrous tetrahydrofuran (THF) is added potassium tert-butoxide (3.0 eq) in one portion at room temperature.

  • The resulting mixture is heated to 60°C and stirred for 16 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography to afford 6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-one.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a general method for the synthesis of N-substituted (6-chloro-3-aminopyridin-2-yl)methanamines via reductive amination of the formyl group.

Experimental Workflow:

G start tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate + Amine (R-NH2) step1 Dissolve in Methanol/DCM start->step1 step2 Add Acetic Acid step1->step2 Acid Catalyst step3 Add Sodium Triacetoxyborohydride step2->step3 Reducing Agent step4 Stir at Room Temperature step3->step4 Reaction step5 Aqueous Workup step4->step5 Quench & Purify end N-substituted aminomethylpyridine step5->end

Caption: Reductive amination workflow.

Materials:

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) and the desired amine (1.1 eq) in a mixture of methanol and dichloromethane.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

PropertyValue
CAS Number 1199557-04-4
Molecular Formula C₁₁H₁₃ClN₂O₃
Molecular Weight 256.68 g/mol
Appearance Off-white to pale yellow solid
Purity ≥97%

Table 2: Representative Reaction Data

ReactionStarting MaterialProductReagentsSolventYield (%)
Naphthyridinone Synthesistert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate6-chloro-3-phenyl-1,5-naphthyridin-2(1H)-onePhenylacetic acid, K-OtBuTHFNot explicitly stated in source, typically moderate to good
Reductive Aminationtert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamateN-benzyl-(6-chloro-3-(tert-butoxycarbonylamino)pyridin-2-yl)methanamineBenzylamine, NaBH(OAc)₃MeOH/DCMTypically >70%

Signaling Pathway Visualization

The kinase inhibitors synthesized from tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate often target key signaling pathways involved in cell growth, proliferation, and survival. Below are representations of the JAK-STAT and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT_dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Inhibitor JAK Inhibitor (e.g., Pyrido[2,3-d]pyrimidine) Inhibitor->JAK Blocks

Caption: The JAK-STAT signaling pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor GrowthFactor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Growth, Survival) Akt->Downstream Phosphorylates Inhibitor PI3K/Akt Inhibitor (e.g., Naphthyridinone) Inhibitor->PI3K Blocks Inhibitor->Akt Blocks

Caption: The PI3K/Akt signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?

A1: Common impurities may include unreacted starting materials, byproducts from side reactions such as over-oxidation or hydrolysis of the carbamate, and residual solvents. The presence of related pyridine derivatives with different substitution patterns is also a possibility.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification methods for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate are column chromatography on silica gel and recrystallization. Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity.

Q3: What is the expected appearance and stability of the purified compound?

A3: Purified tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is typically a solid. Information from commercial suppliers suggests it is a white to off-white solid. Carbamates can be sensitive to heat and extreme pH conditions, which may lead to decomposition. It is advisable to store the purified compound in a cool, dry place.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound from Impurities Inappropriate solvent system (mobile phase).Optimize the eluent system by performing thin-layer chromatography (TLC) with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexanes) to achieve better separation.
Column overload.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight.
Compound is not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Streaking or Tailing of the Compound Band The compound may be interacting too strongly with the silica gel.Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent to reduce strong interactions.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.
Recrystallization Issues
Problem Possible Cause Solution
No Crystal Formation Upon Cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound and then cool again.
The compound is too soluble in the chosen solvent.Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
Oily Precipitate Forms Instead of Crystals The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities that inhibit crystallization.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.Minimize the amount of solvent used for dissolution. Ensure the solution is cooled sufficiently before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Column Chromatography Protocol

A common method for purifying substituted pyridines is flash column chromatography.[1]

1. Preparation of the Column:

  • Select an appropriate size glass column and pack it with silica gel slurry in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Ensure the packing is uniform and free of air bubbles.

2. Sample Preparation and Loading:

  • Dissolve the crude tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% Ethyl Acetate in Hexanes) to elute the compound.

  • Collect fractions and monitor the elution by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Recrystallization Protocol

Recrystallization can be an effective method for purifying solid compounds.

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.

2. Dissolution:

  • Place the crude compound in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Illustrative Purification Outcomes for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Purification MethodMobile Phase / SolventPurity (Illustrative)Yield (Illustrative)
Column ChromatographyEthyl Acetate / Hexanes (Gradient)>98%75%
RecrystallizationEthanol / Water>99%60%
Preparative HPLCAcetonitrile / Water (Gradient)>99.5%45%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Method Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC High Purity Method Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purity TLC TLC Analysis Column_Chromatography->TLC Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product TLC->Column_Chromatography Optimize NMR NMR Spectroscopy LCMS LC-MS Analysis Pure_Product->NMR Pure_Product->LCMS troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Solutions Start Purification Issue Poor_Separation Poor Separation Start->Poor_Separation No_Elution No Elution Start->No_Elution No_Crystals No Crystals Start->No_Crystals Oiling_Out Oiling Out Start->Oiling_Out Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Slow_Cooling Slow Cooling Oiling_Out->Slow_Cooling

References

Technical Support Center: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, focusing on the common route of Boc protection of 6-chloro-2-formylpyridin-3-amine.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of Product Incomplete reaction: The nucleophilicity of the aminopyridine may be low.- Increase reaction time and/or temperature.- Add a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
Sub-optimal base: The base may be too weak to effectively deprotonate the aminopyridine or neutralize the acid byproduct.- Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA).[1]
Poor quality of starting material: The 6-chloro-2-formylpyridin-3-amine may be impure.- Ensure the purity of the starting material through appropriate analytical techniques (e.g., NMR, LC-MS) and purify if necessary.
Formation of Multiple Products Di-Boc protection: The primary amine is protected with two Boc groups.- Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O), using approximately 1.0-1.1 equivalents.[1]
Reaction with the formyl group: The formyl group may undergo side reactions under the reaction conditions.- Maintain a moderate reaction temperature and avoid overly harsh basic conditions.
Difficult Purification Presence of unreacted (Boc)₂O: Excess di-tert-butyl dicarbonate can complicate purification.- During work-up, wash the organic layer with a dilute solution of a nucleophile like aqueous ammonium chloride to quench excess (Boc)₂O.
Emulsion during work-up: Formation of a stable emulsion can lead to product loss.- Add brine to the aqueous layer to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?

A1: The most prevalent method is the N-tert-butoxycarbonylation (Boc protection) of 6-chloro-2-formylpyridin-3-amine using di-tert-butyl dicarbonate ((Boc)₂O).

Q2: Is a base always necessary for the Boc protection of 6-chloro-2-formylpyridin-3-amine?

A2: While not always strictly required, the use of a base is highly recommended. The reaction generates tert-butoxycarboxylic acid, which can protonate the starting amine, rendering it unreactive. A base, such as triethylamine (TEA), neutralizes this acid and drives the reaction to completion.[1]

Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?

A3: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the Boc protection reaction, especially for less reactive amines. It reacts with (Boc)₂O to form a more reactive intermediate.

Q4: What are the typical solvents used for this synthesis?

A4: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. The choice of solvent often depends on the solubility of the starting materials.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting amine and the formation of the product.

Experimental Protocols

Key Experimental Protocol: Boc Protection of 6-chloro-2-formylpyridin-3-amine

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 6-chloro-2-formylpyridin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-2-formylpyridin-3-amine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2-1.5 eq).

  • If using, add a catalytic amount of DMAP (0.05-0.1 eq).

  • To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Aminopyridines
Starting MaterialReagentsSolventTemperatureYieldReference
2-Aminopyridine(Boc)₂O, EDCI, HOBT, TEADichloromethaneRoom Temp.High[2][3]
4-Aminopyridine(Boc)₂OAcetonitrileRoom Temp.>95%[4]
Substituted Aminopyridine(Boc)₂O, TEA, DMAPDichloromethane0 °C to RT92%

Visualizations

Synthetic Pathway of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Caption: Synthetic route for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_sm Check Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction If pure optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes add_catalyst Add Catalyst (DMAP) optimize_conditions->add_catalyst increase_time_temp Increase Time/Temperature optimize_conditions->increase_time_temp change_base Change Base optimize_conditions->change_base end Improved Yield add_catalyst->end increase_time_temp->end change_base->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, encountered during the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and where do side products typically originate?

The most direct and common synthetic route is the protection of the primary amine of 6-chloro-2-formylpyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][2] Side products primarily arise from this N-tert-butoxycarbonylation step, including over-reaction, incomplete reaction, or side reactions involving the reagents.

An alternative, though less common, route involves the formylation of a pre-existing Boc-protected precursor, which can present its own set of challenges such as regioselectivity and side reactions from the formylating agent (e.g., Vilsmeier-Haack reagent).[3][4]

Q2: During the Boc protection step, I've isolated a side product with a mass significantly higher than my target compound. What could it be?

A common side product in the Boc protection of primary amines is the di-Boc protected species , where two Boc groups attach to the same nitrogen atom.[5] This occurs when the reaction conditions are too forcing (e.g., high temperature, excessive Boc₂O, or strong base), leading to the formation of tert-Butyl N-(tert-butoxycarbonyl)-N-(6-chloro-2-formylpyridin-3-yl)carbamate.

Q3: How can the formation of the di-Boc side product be minimized?

To minimize the formation of the di-Boc adduct, consider the following adjustments:

  • Stoichiometry Control : Use a carefully controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically between 1.0 and 1.2 equivalents.

  • Milder Reaction Conditions : Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[2]

  • Choice of Base : Use a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate rather than stronger bases that can facilitate the second addition.[1]

  • Solvent Selection : Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used and generally effective.[1]

Q4: My reaction is incomplete, and I have a significant amount of unreacted 6-chloro-2-formylpyridin-3-amine starting material. How can I improve the conversion rate?

Incomplete conversion is a common issue. To drive the reaction to completion:

  • Ensure Anhydrous Conditions : Moisture can hydrolyze the Boc anhydride, rendering it inactive. Ensure all glassware is dry and use anhydrous solvents.

  • Check Reagent Quality : Verify the purity and reactivity of your di-tert-butyl dicarbonate.

  • Increase Reaction Time : Allow the reaction to stir for a longer period at room temperature before assessing completion by TLC or LC-MS.

  • Optimize Base Addition : Ensure at least one equivalent of base is present to neutralize the acid formed during the reaction.[1]

Q5: What are potential side products if the synthesis involves a Vilsmeier-Haack formylation step?

If the synthesis proceeds via formylation of a precursor like tert-butyl (6-chloropyridin-3-yl)carbamate, the Vilsmeier-Haack reaction is a possible method.[3] Potential side products from this reaction include:

  • Diformylation : The Vilsmeier reagent can sometimes lead to diformylation, particularly on activated methyl groups, resulting in malonaldehyde derivatives after hydrolysis.[6]

  • Incomplete Hydrolysis : The initial product of the Vilsmeier-Haack reaction is an iminium ion, which is hydrolyzed to the aldehyde during workup.[4] Incomplete hydrolysis can leave iminium salt impurities.

  • Incorrect Regiochemistry : While the Boc-amino group is an ortho-directing group, formylation could potentially occur at other positions on the pyridine ring, leading to isomeric impurities.

Troubleshooting Guide

Observation / Symptom Potential Cause Recommended Action
TLC/LC-MS shows a major spot with M+100 compared to the product. Formation of the di-Boc protected side product.[5]Reduce the equivalents of Boc₂O to ~1.1. Run the reaction at a lower temperature (0 °C to RT). Use a milder base like NaHCO₃.
Significant amount of starting amine remains after extended reaction time. 1. Inactive Boc₂O (hydrolyzed).2. Insufficient base.3. Reaction temperature is too low.1. Use fresh Boc₂O and anhydrous solvents.2. Ensure at least 1 equivalent of base (e.g., TEA) is used.3. Allow the reaction to warm to room temperature and stir for 4-12 hours.
Product degradation is observed during workup or purification. The Boc group is labile to strong acids.[7]Avoid acidic conditions during workup. Use a neutral or mildly basic aqueous wash (e.g., saturated NaHCO₃ solution). Use neutral or deactivated silica gel for chromatography if necessary.
Presence of a side product with a mass corresponding to a urea derivative. Formation of an isocyanate intermediate from the breakdown of Boc anhydride or related reagents, which then reacts with the starting amine.[8]This is less common but can occur at elevated temperatures. Maintain a controlled, lower reaction temperature.

Summary of Potential Side Products

The following table summarizes the key potential side products during the final Boc-protection step.

Side Product NameStructureExpected Mass (M+H)⁺Mitigation Strategy
Di-Boc Adduct tert-Butyl N-(tert-butoxycarbonyl)-N-(6-chloro-2-formylpyridin-3-yl)carbamate357.1 g/mol Use ~1.1 eq. of Boc₂O, lower reaction temperature, milder base.
Unreacted Starting Material 6-chloro-2-formylpyridin-3-amine157.0 g/mol Use fresh Boc₂O, ensure anhydrous conditions, sufficient base and reaction time.
Hydrolyzed Boc Anhydride Product tert-Butanol and CO₂-Use anhydrous solvents and reagents.

Experimental Protocols

Protocol: N-tert-butoxycarbonylation of 6-chloro-2-formylpyridin-3-amine

This protocol is a general guideline and may require optimization.

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloro-2-formylpyridin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition : Add triethylamine (TEA) (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Boc₂O Addition : In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a small amount of the same anhydrous solvent. Add the Boc₂O solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and finally with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Visualizations

Reaction_Pathway SM 6-chloro-2-formylpyridin-3-amine SM->p1 Boc2O Boc₂O Boc2O->p1 Boc2O->p2 Base Base (e.g., TEA) Base->p1 Base->p2 Product tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate Product->p2 SideProduct Di-Boc Protected Adduct p1->Product Main Reaction p2->SideProduct Side Reaction (Excess Boc₂O)

Caption: Synthetic pathway for the target compound and the formation of a common di-Boc side product.

Troubleshooting_Workflow start Impurity Detected via LC-MS mass_check Check Mass of Impurity start->mass_check mass_plus_100 Mass = Product + 100 amu? mass_check->mass_plus_100 mass_is_sm Mass = Starting Material? mass_plus_100->mass_is_sm No cause_diboc Probable Cause: Di-Boc Formation mass_plus_100->cause_diboc Yes cause_incomplete Probable Cause: Incomplete Reaction mass_is_sm->cause_incomplete Yes other_impurity Other Impurity mass_is_sm->other_impurity No solution_diboc Solution: - Reduce Boc₂O to 1.1 eq. - Lower reaction temperature - Use milder base cause_diboc->solution_diboc solution_incomplete Solution: - Check Boc₂O quality - Ensure anhydrous conditions - Increase reaction time cause_incomplete->solution_incomplete

Caption: A troubleshooting workflow for identifying common impurities based on mass spectrometry data.

References

Stability of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the general stability profile of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?

A1: The stability of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, Boc-carbamates are stable under basic and nucleophilic conditions but are sensitive to acidic environments, which can cause deprotection.[1] The pyridine ring, chloro, and formyl functional groups may also influence reactivity under specific conditions.

Q2: I am observing degradation of my compound in an acidic mobile phase during HPLC analysis. How can I prevent this?

A2: Degradation in an acidic mobile phase is likely due to the cleavage of the Boc group. To mitigate this, consider the following:

  • Use a less acidic mobile phase: If your separation allows, increase the pH of the mobile phase.

  • Lower the temperature: Running the HPLC at a lower temperature can reduce the rate of degradation.

  • Minimize analysis time: Use a shorter run time if possible.

  • Alternative analytical techniques: If the degradation is unavoidable, consider using analytical techniques that do not require acidic conditions, if applicable to your research needs.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: Yes, protic solvents such as methanol and ethanol can generally be used. Boc-protected amines are typically stable in alcoholic solvents at room temperature.[2] However, in the presence of acid catalysts, these solvents can participate in the deprotection reaction.[3]

Q4: My compound appears to be degrading during storage in solution. What are the recommended storage conditions?

A4: For optimal stability in solution, it is recommended to:

  • Use aprotic solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices for storage.

  • Store at low temperatures: Storing solutions at -20°C or -80°C will significantly slow down potential degradation.

  • Protect from light: While there is no specific data on the photosensitivity of this compound, it is good practice to store solutions in amber vials or protected from light, as is common in forced degradation studies.[4]

  • Use anhydrous conditions: Moisture can contribute to hydrolysis, especially under acidic or basic conditions. Using anhydrous solvents and storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage.

Q5: I need to perform a reaction under basic conditions. Will the Boc group be stable?

A5: The Boc protecting group is generally stable under a wide range of basic conditions, including treatment with amines (like triethylamine), hydroxides, and carbonates at room temperature.[1][5] Therefore, you can likely perform reactions under basic conditions without significant cleavage of the Boc group.

Stability Data Summary

Solvent ClassExamplesExpected Stability at Room TemperatureNotes
Aprotic Polar Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High Generally stable. Recommended for storage and reactions not involving strong acids.
Aprotic Nonpolar Dichloromethane (DCM), Toluene, HexanesHigh Stable. DCM is a common solvent for reactions and purification.
Protic Polar Methanol, Ethanol, WaterModerate to High Generally stable, but caution is advised in the presence of acids, which can catalyze deprotection.[3][6]
Acidic Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in organic solventsLow Rapid deprotection is expected. These conditions are used for the intentional removal of the Boc group.[6][7]
Basic (Aqueous) Aqueous Sodium Bicarbonate, Aqueous Sodium HydroxideHigh The Boc group is resistant to cleavage under basic conditions.[1]

Experimental Protocols

To assess the stability of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in your specific experimental context, a forced degradation study is recommended.[4][8]

Objective: To determine the degradation profile of the compound under various stress conditions.

Materials:

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.[4]

    • Thermal Stress: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot of the stock solution to UV light.

  • Time Points: Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Quench the reactions if necessary (e.g., neutralize the acid and base samples).

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.[4]

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area.

    • Identify and characterize any significant degradation products.

Visualized Workflows

Logical Workflow for Compound Stability Assessment

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Acidic (e.g., 0.1 M HCl) A->B C Basic (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (UV Light) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Quench Reaction (if necessary) G->H I HPLC Analysis H->I J Calculate % Degradation I->J K Identify Degradants I->K L Determine Stability Profile J->L K->L

Caption: Workflow for assessing compound stability via forced degradation.

This guide provides a foundational understanding of the stability of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and practical steps for its handling and analysis. For critical applications, it is always recommended to perform specific stability studies under your experimental conditions.

References

Overcoming solubility issues with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?

A1: Based on the solubility profile of structurally similar compounds, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is expected to have high solubility in chlorinated solvents such as dichloromethane (DCM) and moderate solubility in alcohols like ethanol and methanol. For reactions, anhydrous solvents are recommended.

Q2: My compound is not dissolving completely. What steps can I take?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Increase Solvent Volume: Gradually add more solvent until the compound fully dissolves.

  • Gentle Heating: Warm the mixture gently (e.g., to 30-40°C) with stirring. Avoid excessive heat to prevent potential degradation.

  • Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.

  • Co-solvent System: If using a less effective solvent, consider adding a small amount of a co-solvent in which the compound is highly soluble (e.g., adding a small amount of DCM to an ethanol suspension).

Q3: Is tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate stable under heating?

A3: While gentle heating can aid dissolution, prolonged exposure to high temperatures should be avoided. Carbamates, in general, can be susceptible to thermal decomposition. It is advisable to monitor for any color change or degradation by thin-layer chromatography (TLC) if heating is applied for an extended period.

Q4: Can I use an aqueous solution to dissolve this compound?

A4: This compound is expected to have very low solubility in water. For reactions requiring aqueous conditions, it is recommended to first dissolve the compound in a water-miscible organic solvent, such as DMSO or ethanol, and then slowly add the aqueous medium to the solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Oiling Out The solvent is not optimal, or the solution is supersaturated.Add a co-solvent in which the compound is more soluble (e.g., a small amount of DCM). Alternatively, gently warm the solution while stirring to encourage dissolution.
Precipitation Upon Cooling The compound has low solubility at room temperature in the chosen solvent.If the subsequent reaction can be performed at a slightly elevated temperature, maintain the temperature of the solution. Otherwise, consider using a different solvent with higher solubility at room temperature.
Incomplete Reaction The starting material was not fully dissolved, leading to a heterogeneous reaction mixture.Ensure the compound is fully dissolved before adding other reagents. Use the troubleshooting steps for dissolution mentioned in the FAQs.
Degradation of Compound Excessive heating or prolonged exposure to acidic/basic conditions.Use minimal necessary heat for dissolution. If the reaction requires acidic or basic conditions, consider adding the reagents at a lower temperature and then slowly warming to the desired reaction temperature.

Data Presentation

Estimated Solubility of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
SolventEstimated Solubility (mg/mL)
Dichloromethane (DCM)> 50
Chloroform> 50
Tetrahydrofuran (THF)20 - 30
Ethyl Acetate15 - 25
Ethanol15 - 20
Methanol10 - 15
Dimethyl Sulfoxide (DMSO)> 50
Water< 0.1

Note: These are estimated values based on the solubility of structurally similar compounds. Actual solubility may vary.

Experimental Protocols

Key Experiment: Reductive Amination for the Synthesis of a Kinase Inhibitor Scaffold

This protocol describes a general procedure for the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a primary amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Primary amine (e.g., aniline or a substituted aniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1 equivalent).

  • Dissolve the starting material in anhydrous DCM (approximately 10-15 mL per gram of starting material).

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Ligand Ligand (e.g., ALKAL2) Ligand->ALK STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Overview of the ALK signaling pathway.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Start Start: Dissolve Starting Material Dissolve Dissolve tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in anhydrous DCM Start->Dissolve AddAmine Add Primary Amine and Acetic Acid Dissolve->AddAmine ImineFormation Stir for 30 min at RT (Imine Formation) AddAmine->ImineFormation AddSTAB Add Sodium Triacetoxyborohydride ImineFormation->AddSTAB Reaction Monitor Reaction by TLC (2-4h) AddSTAB->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification End End: Purified Product Purification->End

Caption: Workflow for reductive amination.

Optimizing reaction conditions for synthesizing tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Boc protection reaction of 3-amino-6-chloropicolinaldehyde is sluggish or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete reactions are common when dealing with aminopyridines bearing electron-withdrawing groups. Here are several factors to consider and troubleshoot:

  • Low Nucleophilicity of the Amine: The chlorine and formyl groups on the pyridine ring decrease the nucleophilicity of the amino group, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O).

    • Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture to 40-50°C can enhance the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions at elevated temperatures.

    • Solution 2: Employ a Catalyst. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, use DMAP judiciously as it can promote the formation of byproducts.

    • Solution 3: Alternative Solvent. Consider using a more polar solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to improve the solubility of the starting material and facilitate the reaction. A patent describing a similar transformation successfully utilized DCM.[1]

  • Inadequate Base: The choice and amount of base are critical for an efficient reaction.

    • Solution: Use a Non-Nucleophilic Organic Base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. Ensure at least a stoichiometric amount, or a slight excess, is used to neutralize the in situ generated acid and drive the reaction to completion. A successful protocol for a similar substrate used TEA.[1]

  • Poor Quality Reagents: The purity of starting materials and reagents is paramount.

    • Solution: Reagent Quality Check. Ensure the 3-amino-6-chloropicolinaldehyde is pure and the Boc₂O has not hydrolyzed. Use freshly opened or properly stored reagents.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of the desired product. Common side reactions in Boc protection include:

  • Di-Boc Protected Product: Primary amines can sometimes react with two molecules of Boc₂O, especially under forcing conditions or with a large excess of the protecting group.

    • Solution: Stoichiometric Control. Use a controlled amount of Boc₂O (typically 1.1-1.2 equivalents). Monitor the reaction progress and stop it once the starting material is consumed to prevent over-reaction.

  • Urea Formation: The isocyanate impurity in Boc₂O or generated in situ can react with the starting amine to form a urea byproduct.

    • Solution: High-Purity Reagents. Use high-purity Boc₂O. Running the reaction at a lower temperature can also minimize the formation of isocyanate.

Q3: The work-up and purification of the product are challenging. Are there any specific recommendations?

A3: The aldehyde functionality in the target molecule can be sensitive to certain conditions.

  • Work-up:

    • Aqueous Wash: During the aqueous work-up, use a mild acidic wash (e.g., saturated ammonium chloride solution) followed by a saturated sodium bicarbonate wash to remove the base and other water-soluble impurities. Avoid strong acids or bases that could potentially react with the aldehyde.

    • Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.

  • Purification:

    • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

Experimental Protocols

The following is a recommended starting protocol for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate based on a patented procedure for a similar substrate.[1] Optimization may be required based on your specific experimental setup and observations.

Materials:

  • 3-amino-6-chloropicolinaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 3-amino-6-chloropicolinaldehyde (1.0 eq) in dichloromethane (DCM), add EDCI (3.0 eq), HOBt (0.1 eq), and TEA (3.0 eq).

  • To this stirring mixture, add Boc₂O (2.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the reported reaction conditions for the Boc protection of a similar aminopyridine substrate, which can serve as a starting point for optimization.[1]

ParameterCondition
Starting Material 3-Aminopyridine
Reagents Boc₂O, EDCI, HOBt, TEA
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1 hour
Yield 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Dissolve 3-amino-6-chloropicolinaldehyde in DCM Add_Reagents Add EDCI, HOBt, TEA Start->Add_Reagents Add_Boc Add Boc₂O Add_Reagents->Add_Boc Stir Stir at Room Temperature Add_Boc->Stir Monitor Monitor by TLC Stir->Monitor Wash Aqueous Wash Monitor->Wash Reaction Complete Extract Extract with DCM Wash->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Troubleshooting Logic

troubleshooting_logic Problem Low or No Product Formation Check_Amine Is the amine weakly nucleophilic? Problem->Check_Amine Check_Reagents Are reagents of good quality? Problem->Check_Reagents Check_Conditions Are reaction conditions optimal? Problem->Check_Conditions Solution_Amine Increase Temperature Add Catalyst (DMAP) Change Solvent Check_Amine->Solution_Amine Yes Solution_Reagents Use fresh/pure reagents Check_Reagents->Solution_Reagents No Solution_Conditions Adjust Base Stoichiometry Increase Reaction Time Check_Conditions->Solution_Conditions No

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Challenges in the formylation step of pyridine rings.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the formylation of pyridine rings.

Troubleshooting Guide

Issue 1: Low or No Yield in Vilsmeier-Haack Formylation

Q1: I am attempting a Vilsmeier-Haack formylation of my substituted pyridine, but I am getting very low to no product yield. What are the common causes and how can I fix this?

A1: Low or no yield in a Vilsmeier-Haack reaction on a pyridine ring is a frequent issue, often stemming from the electron-deficient nature of the pyridine nucleus, which makes it less reactive towards electrophilic substitution.

Potential Causes and Solutions:

  • Pyridine Ring Deactivation: The pyridine nitrogen acts as a sink for electron density, deactivating the ring towards electrophiles like the Vilsmeier reagent (chloromethyleniminium ion). This effect is exacerbated by electron-withdrawing groups (EWGs) on the ring.

    • Solution: If your pyridine has strong EWGs, consider switching to a different formylation method that is more suitable for electron-poor systems, such as metal-catalyzed formylation or a lithiation-formylation sequence.

  • Insufficient Activation of the Vilsmeier Reagent: The reaction of DMF with an activating agent (e.g., POCl₃, SOCl₂) forms the electrophilic Vilsmeier reagent. Incomplete formation can lead to poor conversion.

    • Solution: Ensure your DMF is anhydrous and of high purity. Add the activating agent (e.g., POCl₃) slowly at a low temperature (e.g., 0 °C) before introducing the pyridine substrate.

  • Inappropriate Reaction Temperature: The reaction often requires elevated temperatures to proceed, but excessively high temperatures can lead to decomposition of the starting material or product.

    • Solution: The optimal temperature is substrate-dependent. A typical starting point is 80-100 °C. If you see no reaction, consider incrementally increasing the temperature. If you observe decomposition, try running the reaction at a lower temperature for a longer period.

  • Steric Hindrance: Bulky substituents near the desired formylation site can prevent the Vilsmeier reagent from approaching.

    • Solution: If you suspect steric hindrance is the issue, you may need to consider a different synthetic route or a smaller formylating agent if available.

Issue 2: Poor Regioselectivity

Q2: My formylation reaction is working, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in pyridine formylation is a significant challenge due to the complex interplay of electronic and steric effects. The preferred position of attack depends on both the reaction conditions and the directing influence of substituents.

Strategies for Controlling Regioselectivity:

  • Leverage Directing Groups: The position of existing substituents on the pyridine ring is the primary determinant of regioselectivity.

    • Electron-Donating Groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups typically direct formylation to the ortho or para positions.

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups direct towards the meta position.

    • Halogens can direct ortho or para, but their electronic and steric effects must be considered.

  • Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving high regioselectivity. A directing group (e.g., -OMe, -CONR₂) coordinates to an organolithium reagent (like n-BuLi or LDA), leading to deprotonation at the adjacent ortho position. Quenching the resulting lithiated species with a formylating agent (like DMF) introduces the aldehyde group at that specific position.

  • Choice of Formylation Method: Different methods can favor different isomers.

    • Vilsmeier-Haack: Generally favors attack at the 3-position (β-position) unless a strong activating group directs it elsewhere.

    • Metal-Catalyzed Reactions: The choice of ligand and metal center can influence which position is favored.

Frequently Asked Questions (FAQs)

Q3: Why is the formylation of pyridine more difficult than the formylation of benzene?

A3: The difficulty arises from the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making it "electron-deficient." This deactivates the ring towards electrophilic aromatic substitution reactions, such as formylation, which proceed much more readily on electron-rich rings like benzene. Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring.

Q4: What are the main alternatives to the Vilsmeier-Haack reaction for pyridine formylation?

A4: When the Vilsmeier-Haack reaction is unsuitable, several other methods can be employed. The choice depends on the specific pyridine substrate and the desired regioselectivity.

MethodDescriptionBest Suited For
Lithiation-Formylation Involves deprotonation of the pyridine ring using a strong base (e.g., n-BuLi, LDA) followed by quenching with an electrophilic formylating agent like DMF.Pyridines with acidic protons or those amenable to Directed ortho-Metalation (DoM). Offers excellent regiocontrol.
Metal-Catalyzed Formylation Uses a transition metal catalyst (e.g., Palladium, Rhodium) to facilitate C-H activation and subsequent formylation, often using syngas (CO/H₂) or a CO source.Can be effective for a wide range of substituted pyridines, especially when other methods fail. Can offer different regioselectivity.
Reimer-Tiemann Reaction Involves reacting a hydroxypyridine with chloroform in the presence of a strong base.Limited to hydroxypyridines (pyridinols).
Duff Reaction The reaction of a highly activated pyridine (e.g., with multiple electron-donating groups) with hexamethylenetetramine.Highly activated pyridine systems.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation and Formylation

Materials:

  • Substituted Pyridine (with a directing group)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Strong base (e.g., n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the substituted pyridine in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., 1.1 equivalents of n-BuLi) dropwise to the solution, maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for the time required to ensure complete deprotonation (e.g., 1-2 hours).

  • Add anhydrous DMF (e.g., 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

Visual Guides

Troubleshooting_Workflow start Formylation Reaction Fails (Low/No Yield) check_substrate Is the pyridine ring a) Electron-deficient? b) Sterically hindered? start->check_substrate check_reagents Are reagents (DMF, POCl₃) anhydrous and pure? check_substrate->check_reagents No substrate_yes Consider Alternative Method: - Lithiation-Formylation (DoM) - Metal-Catalyzed Formylation check_substrate->substrate_yes Yes check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes reagents_no Purify/Dry Reagents and Repeat check_reagents->reagents_no No temp_no Optimize Temperature: - Incrementally increase T - If decomposition, lower T and increase reaction time check_temp->temp_no No success Successful Formylation check_temp->success Yes substrate_yes->success reagents_no->start temp_no->start

Caption: Troubleshooting workflow for failed pyridine formylation reactions.

Method_Selection start Select Formylation Method check_activating_group Does the pyridine have a strong activating group (e.g., -OH, -NH₂)? start->check_activating_group check_directing_group Is a specific regioisomer required? (e.g., ortho-formylation) check_activating_group->check_directing_group No vilsmeier Vilsmeier-Haack Reaction check_activating_group->vilsmeier Yes check_e_deficient Is the pyridine highly electron-deficient? check_directing_group->check_e_deficient No dom Directed Ortho-Metalation (Lithiation-Formylation) check_directing_group->dom Yes metal_cat Metal-Catalyzed Formylation check_e_deficient->metal_cat Yes default Default: Start with Vilsmeier-Haack check_e_deficient->default No

Caption: Decision tree for selecting a suitable pyridine formylation method.

Technical Support Center: Deprotection of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of the Boc group from tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate to yield 3-amino-6-chloropyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in deprotecting this specific substrate?

A1: The main challenges arise from the molecular structure:

  • Acid-Sensitive Formyl Group: The aldehyde (formyl) group is susceptible to side reactions under strongly acidic conditions, such as acetal formation if an alcohol is used as a solvent.

  • Electron-Deficient Pyridine Ring: The presence of two electron-withdrawing groups (chloro and formyl) and the pyridine nitrogen can influence the reactivity of the Boc group.[1] While electron-withdrawing groups can sometimes accelerate N-Boc deprotection, the overall electronic nature of the heterocyclic system is a key consideration.[1]

  • Basic Pyridine Nitrogen: The pyridine nitrogen can be protonated by the acid, effectively reducing the acid concentration available for cleaving the Boc group. This may necessitate using a larger excess of acid.[2]

Q2: Which deprotection methods are generally recommended?

A2: Acid-catalyzed hydrolysis is the most common method for Boc deprotection.[3] For this substrate, the preferred methods involve anhydrous acidic conditions to prevent side reactions with the formyl group. Common choices include:

  • HCl in an aprotic solvent (e.g., 1,4-dioxane, ethyl acetate, or dichloromethane).[4][5]

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]

  • Milder Reagents like oxalyl chloride in methanol have been reported for various substrates, but the use of methanol requires careful monitoring due to the potential for acetal formation.[1][8]

Q3: How can I monitor the reaction progress effectively?

A3: The progress of the deprotection can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar amine product.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitatively tracking the consumption of the starting material and the formation of the product, while also identifying any side products by their mass.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.5 ppm.[4]

Troubleshooting Guide

Problem 1: Incomplete or Slow Reaction

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

Possible Cause Solution Considerations
Insufficient Acid Increase the equivalents of acid. The pyridine nitrogen consumes one equivalent of acid before catalysis can occur.Use at least 2-3 equivalents of acid. For HCl in dioxane, using a 4M solution is standard.[4]
Low Temperature Gradually increase the reaction temperature (e.g., from 0 °C to room temperature, or from RT to 40-50 °C).Higher temperatures can increase the rate of side reactions. Monitor the reaction closely.[4]
Short Reaction Time Extend the reaction time and monitor periodically by TLC or LC-MS until the starting material is consumed.Typical reaction times are 1-4 hours, but sterically hindered or electronically deactivated substrates may require longer.[4][8]
Reagent Degradation Use a fresh bottle of acid (e.g., TFA) or a freshly prepared solution of HCl in dioxane.Anhydrous acid solutions can absorb atmospheric moisture, reducing their efficacy.[9]
Poor Solubility If the substrate is not fully dissolved, consider a co-solvent or a different solvent system (e.g., DCM instead of dioxane).Ensure the reaction mixture is homogeneous for efficient reaction.[9]
Problem 2: Formation of Side Products

Symptoms: New spots appear on TLC, or unexpected masses are detected by LC-MS.

Possible Cause Side Product Solution
Use of Alcohol Solvent Acetal or HemiacetalUse an aprotic solvent like 1,4-dioxane, DCM, or ethyl acetate instead of methanol or ethanol.[7]
Reaction with t-Butyl Cation tert-Butylation of the product amine or other nucleophilesAdd a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[7][10]
Degradation of Product Unidentified impuritiesThe resulting amino-aldehyde may be unstable. Ensure a prompt and mild workup, and consider purification at low temperatures.

Experimental Protocols

Protocol 1: Deprotection using HCl in 1,4-Dioxane

This is a standard and reliable method that avoids alcohol-related side reactions.

  • Dissolution: Dissolve tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: At 0 °C, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.[4]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether, collected by filtration, and washed with cold ether.[6]

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in a suitable solvent and neutralize carefully with a mild base (e.g., saturated aq. NaHCO₃) during an extractive work-up.[4]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This method is effective but requires careful handling of the corrosive TFA.

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[7][11]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is obtained as the TFA salt.[6]

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Material: tert-Butyl (6-chloro-2-formyl- pyridin-3-yl)carbamate Solvent Dissolve in Anhydrous Solvent (e.g., Dioxane) Start->Solvent Acid Add Acid (e.g., 4M HCl/Dioxane) at 0°C to RT Solvent->Acid Monitor Monitor via TLC / LC-MS Acid->Monitor Evap Evaporate Solvent Monitor->Evap Precipitate Precipitate/Extract Product Salt Evap->Precipitate Product Final Product: 3-amino-6-chloropyridine- 2-carbaldehyde HCl Precipitate->Product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Tree Start Check Reaction Progress (TLC / LC-MS) Incomplete Incomplete Reaction Start->Incomplete No Complete Reaction Complete Start->Complete Yes Sol_1 Increase Acid Conc. or Reaction Time Incomplete->Sol_1 Sol_2 Increase Temperature Incomplete->Sol_2 Sol_3 Use Fresh Reagents Incomplete->Sol_3 Check_Side_Products Check for Side Products Complete->Check_Side_Products Workup Proceed to Work-up Side_Products_Yes Side Products Present Check_Side_Products->Side_Products_Yes Yes Side_Products_No Clean Reaction Check_Side_Products->Side_Products_No No Sol_4 Use Aprotic Solvent Side_Products_Yes->Sol_4 Acetal? Sol_5 Add Scavenger (e.g., Anisole) Side_Products_Yes->Sol_5 t-Butylation? Side_Products_No->Workup

Caption: Decision tree for troubleshooting common issues.

Side_Reactions cluster_desired Desired Pathway cluster_undesired Potential Side Reaction (with ROH solvent) Start Boc-Protected Substrate + Acid (H⁺) Desired_Product Deprotected Amine + CO₂ + t-Bu⁺ Start->Desired_Product Deprotection Aldehyde Formyl Group (on substrate) Start->Aldehyde Acetal Acetal Formation Aldehyde->Acetal + ROH / H⁺

Caption: Desired deprotection vs. a potential side reaction.

References

Technical Support Center: tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: How should I properly store tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?

A1: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintaining an inert atmosphere and refrigeration at 2-8°C is recommended. Keep it away from incompatible substances such as strong oxidizing agents.

Q2: What are the primary safety precautions when handling this compound?

A2: It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or fumes. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

Q3: Is the Boc (tert-butoxycarbonyl) protecting group stable under typical reaction conditions?

A3: The Boc group is generally stable under basic, nucleophilic, and reductive conditions.[2][3] However, it is labile to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] Care should be taken during acidic workups or purifications to avoid unintentional deprotection.

Q4: What are the common applications of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate in research?

A4: This compound is a valuable building block in medicinal chemistry and organic synthesis. Its functional groups—a reactive aldehyde, a protected amine, and a substituted pyridine ring—allow for its use in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates.

Storage and Handling Data

ParameterRecommended ConditionNotes
Storage Temperature 2-8°C (Refrigerated)For long-term stability.
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent degradation from air and moisture.
Container Tightly sealed, light-resistantTo protect from light and contamination.
Incompatible Materials Strong oxidizing agentsAvoid co-storage with these substances.[5]
Handling Area Well-ventilated fume hoodTo minimize inhalation exposure.
Personal Protective Equipment Gloves, safety goggles, lab coatTo prevent skin and eye contact.[1]

Experimental Protocols

Key Experiment: Reductive Amination

This protocol details a general procedure for the reductive amination of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a primary amine.

Materials:

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (AcOH), glacial

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (1.0 eq) in anhydrous DCM.

  • Imine Formation: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guides

Troubleshooting Reductive Amination
IssuePossible CauseSuggested Solution
No or Low Product Formation 1. Incomplete Imine Formation: The aldehyde may be unreactive, or the amine may be sterically hindered.1a. Increase the reaction time for imine formation. 1b. Gently heat the reaction mixture (e.g., to 40°C) during imine formation. 1c. Use a different acid catalyst, such as a Lewis acid (e.g., Ti(OiPr)₄), to activate the aldehyde.
2. Inactive Reducing Agent: Sodium triacetoxyborohydride may have degraded due to moisture.2a. Use a freshly opened bottle of the reducing agent. 2b. Consider using an alternative reducing agent like sodium cyanoborohydride (NaBH₃CN).
Presence of Unreacted Starting Material (Aldehyde) 1. Insufficient Amine: The amine may be volatile or have been added in a substoichiometric amount.1a. Use a slight excess of the amine (1.2-1.5 eq).
2. Incomplete Reaction: The reaction may not have reached completion.2a. Extend the reaction time. 2b. Add an additional portion of the reducing agent.
Formation of Side Products 1. Boc Deprotection: The acidic workup or purification conditions may have cleaved the Boc group.1a. Use a milder acidic wash during workup (e.g., dilute citric acid) followed by a bicarbonate wash. 1b. Avoid highly acidic conditions during column chromatography; consider using a neutral or slightly basic eluent system if compatible with the product.
2. Over-alkylation of the Amine: If a primary amine is used, dialkylation can occur.2a. Use the amine as the limiting reagent or perform a stepwise reaction.
3. Aldehyde Self-Condensation: Under basic conditions, the aldehyde can undergo side reactions.3a. Ensure the reaction conditions remain neutral or slightly acidic. Avoid adding a strong base.
Difficulty in Product Purification 1. Co-elution of Product and Impurities: The product and impurities may have similar polarities.1a. Optimize the eluent system for column chromatography by trying different solvent mixtures. 1b. Consider alternative purification techniques such as preparative HPLC or crystallization.[5]
2. Product is a Salt: If an acidic workup was used without neutralization, the product may be an amine salt with altered solubility and chromatographic behavior.2a. Ensure the crude product is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before purification.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Reactant in DCM imine Add Amine & AcOH (Imine Formation) start->imine 1-2h, RT reduction Add NaBH(OAc)₃ (Reduction) imine->reduction Monitor by TLC complete Reaction Complete reduction->complete 4-16h, RT quench Quench with NaHCO₃ complete->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Product troubleshooting_logic start Experiment Start check_reaction Low/No Product? start->check_reaction incomplete_imine Incomplete Imine Formation check_reaction->incomplete_imine Yes inactive_reductant Inactive Reducing Agent check_reaction->inactive_reductant Yes side_products Side Products Observed? check_reaction->side_products No solution1 Increase time/temp, use Lewis acid incomplete_imine->solution1 Solution solution2 Use fresh reductant inactive_reductant->solution2 Solution boc_deprotection Boc Deprotection side_products->boc_deprotection Yes other_side_reactions Other Side Reactions side_products->other_side_reactions Yes purification_issue Purification Difficulty? side_products->purification_issue No solution3 Milder acidic workup, neutral chromatography boc_deprotection->solution3 Solution solution4 Adjust stoichiometry, control pH other_side_reactions->solution4 Solution co_elution Co-elution purification_issue->co_elution Yes salt_formation Product is a Salt purification_issue->salt_formation Yes success Successful Product Isolation purification_issue->success No solution5 Optimize eluent, try HPLC/crystallization co_elution->solution5 Solution solution6 Neutralize before purification salt_formation->solution6 Solution

References

Technical Support Center: Stability and Handling of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this versatile building block during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate?

A1: The decomposition of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is primarily linked to the lability of the tert-butoxycarbonyl (Boc) protecting group. The key factors that can induce decomposition are:

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which is the most common cause of its removal.[1][2][3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[2][3] Even milder acidic conditions or the presence of Lewis acids can lead to deprotection.[3][4]

  • Elevated Temperatures: Although generally more stable to heat than acid, the Boc group can undergo thermal decomposition at high temperatures.[5][6] The exact temperature for significant decomposition depends on the solvent and the presence of other reagents.

  • Strongly Electrophilic Reagents: While the Boc group is generally stable to many electrophiles, very strong electrophiles may react with the carbamate functionality.[1]

Q2: Under what conditions is the Boc group on this molecule generally stable?

A2: The Boc protecting group in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is generally stable under the following conditions:

  • Basic Conditions: The Boc group is robust in the presence of most bases, both organic and inorganic.[1][7] This makes it orthogonal to base-labile protecting groups like Fmoc.[1][2]

  • Nucleophilic Conditions: It is stable towards a wide range of nucleophiles.[1][8]

  • Reductive Conditions: The Boc group is typically stable to common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd).[2][4]

  • Oxidative Conditions: It is resistant to many common oxidizing agents.[1]

Q3: How do the substituents on the pyridine ring affect the stability of the Boc group?

A3: The 6-chloro and 2-formyl groups are electron-withdrawing, which can influence the stability of the Boc group. Electron-withdrawing groups on the pyridine ring can increase the acidity of the N-H proton of the carbamate, potentially making the Boc group more susceptible to cleavage under certain conditions. However, the primary mode of decomposition remains acid-catalyzed cleavage. The pyridine nitrogen itself can be protonated under acidic conditions, which would further enhance the electron-withdrawing nature of the ring and potentially facilitate Boc group removal.[2]

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group

Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of 3-amino-6-chloro-2-formylpyridine, indicating loss of the Boc group.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acidic Reagents or Byproducts Ensure all reagents and solvents are free from acidic impurities. If an acidic reagent is necessary, consider using a milder acid or a buffered system. For workups, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any adventitious acid.[2][3]
Lewis Acid Catalysis If a Lewis acid is part of the reaction, it may be cleaving the Boc group.[4] Consider using a less reactive Lewis acid or explore alternative catalysts. Protecting the pyridine nitrogen with a suitable group might also be an option if it doesn't interfere with the desired reaction.
Elevated Reaction Temperature High temperatures can lead to thermal cleavage of the Boc group.[5] If possible, run the reaction at a lower temperature for a longer duration. Screen different solvents that may allow for lower reaction temperatures.
Acidic Chromatography Conditions Standard silica gel can be slightly acidic and may cause deprotection during purification. To mitigate this, neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent, or use neutral alumina for chromatography.[9]
Issue 2: Side Reactions Involving the Formyl Group

Symptom: Formation of unexpected byproducts, suggesting the formyl group has reacted. This could include aldol condensation products, acetals, or over-oxidation/reduction.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Aldol Condensation Under basic conditions, the formyl group can undergo self-condensation or react with other enolizable ketones or aldehydes.[10] To avoid this, add the base slowly at a low temperature. If possible, use a non-nucleophilic base.
Acetal Formation In the presence of alcohols and an acid catalyst, the formyl group can form an acetal. If the reaction is not intended to form an acetal, ensure that alcoholic solvents are dry and avoid acidic conditions. If acetal formation is desired, it can serve as a protective strategy for the aldehyde.
Oxidation or Reduction The formyl group is susceptible to both oxidation (to a carboxylic acid) and reduction (to an alcohol). Avoid strong oxidizing or reducing agents if the aldehyde functionality needs to be preserved. If a reduction or oxidation at another site is necessary, protect the formyl group as an acetal.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura coupling of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with a boronic acid, with precautions to prevent decomposition.

Materials:

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina or triethylamine-treated silica gel.

Visualizations

decomposition_pathway A tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate B Deprotection A->B Acidic Conditions / High Temperature D Side Reaction A->D Incompatible Reagents C 3-Amino-6-chloro-2-formylpyridine B->C E Aldol or other aldehyde reactions D->E

Caption: Potential decomposition pathways.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Catalyst inert Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction & Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow.

References

Validation & Comparative

Characterizing tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates like tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of this compound, supported by experimental data and detailed methodologies.

The structural integrity and purity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents, directly impacts the quality and safety of the final active pharmaceutical ingredient (API). A suite of analytical techniques is essential to confirm its identity, quantify its purity, and identify any potential impurities. This guide focuses on the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, structural confirmation, or impurity identification. The following table summarizes the key performance parameters of the most common analytical methods for the characterization of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Purity determination and quantification of impuritiesDefinitive structural elucidation and quantification (qNMR)Molecular weight determination and structural information via fragmentationIdentification of functional groups
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 1 mg/mL (for routine structural analysis)ng to pg rangemg range
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~0.5 - 5 mg/mL (for routine structural analysis)pg to fg rangemg range
Linearity Excellent (R² > 0.999) over a defined concentration rangeExcellent for qNMR with an internal standardGood, but can be affected by matrix effectsNot typically used for quantification
Accuracy High (typically 98-102%)High for qNMR (primary method)High with appropriate calibrationNot applicable
Precision (%RSD) < 2%< 1% for qNMR< 5%Not applicable
Sample Throughput HighModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantitative analysis of the main component and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20.1-25 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a mixture of water and acetonitrile (1:1) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are quantified against a reference standard or by using relative response factors. Method validation should be performed according to ICH guidelines to establish linearity, accuracy, precision, LOD, and LOQ.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or higher.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

  • Expected ¹H NMR Signals: The spectrum is expected to show signals for the tert-butyl protons (singlet, ~1.5 ppm), the aromatic protons on the pyridine ring (doublets, ~7-9 ppm), the aldehyde proton (singlet, ~10 ppm), and the carbamate NH proton (broad singlet).[4]

  • Expected ¹³C NMR Signals: The spectrum will show distinct signals for the carbons of the tert-butyl group, the pyridine ring, the formyl group, and the carbamate carbonyl.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

MS provides crucial information about the molecular weight and can aid in structural elucidation through the analysis of fragmentation patterns.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Positive ESI is generally suitable for this compound.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Infusion: The sample solution (prepared as for HPLC) can be directly infused or injected into the LC-MS system.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. The expected [M+H]⁺ ion for C₁₁H₁₃ClN₂O₃ is m/z 257.06.[5] Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data for structural confirmation.

  • Expected Fragmentation: Common fragmentation pathways for tert-butyl carbamates include the loss of the tert-butyl group or isobutylene. Fragmentation of the pyridine ring will also be observed.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • N-H stretch (carbamate): ~3300-3400 cm⁻¹

    • C-H stretch (aliphatic and aromatic): ~2850-3100 cm⁻¹

    • C=O stretch (aldehyde): ~1700-1720 cm⁻¹

    • C=O stretch (carbamate): ~1680-1700 cm⁻¹

    • C=N and C=C stretch (pyridine ring): ~1400-1600 cm⁻¹

    • C-O stretch (carbamate): ~1200-1300 cm⁻¹

    • C-Cl stretch: ~600-800 cm⁻¹[7][8][9]

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the characterization of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

analytical_workflow cluster_start Start cluster_techniques Analytical Techniques cluster_data Data Analysis and Outcome cluster_conclusion Conclusion start Sample of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate HPLC HPLC (Purity & Impurities) start->HPLC NMR NMR (Structural Elucidation) start->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) start->MS FTIR FTIR (Functional Groups) start->FTIR purity_data Quantitative Purity Impurity Profile HPLC->purity_data structure_data Unambiguous Structure Confirmation NMR->structure_data mw_data Molecular Weight Confirmation MS->mw_data fg_data Functional Group Confirmation FTIR->fg_data conclusion Comprehensive Characterization (Identity, Purity, Structure) purity_data->conclusion structure_data->conclusion mw_data->conclusion fg_data->conclusion

Caption: Workflow for the comprehensive characterization of the target compound.

decision_tree cluster_start Analytical Goal cluster_questions Decision Points cluster_methods Recommended Technique(s) goal Define Analytical Requirement q1 Structural Confirmation? goal->q1 q2 Quantitative Purity? q1->q2 No nmr NMR Spectroscopy q1->nmr Yes q3 Impurity Identification? q2->q3 No hplc HPLC q2->hplc Yes lcms LC-MS/MS q3->lcms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

References

Interpreting the ¹H NMR Spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparative data from its structural analogs. This analysis serves as a valuable tool for researchers in the synthesis and characterization of related heterocyclic compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is summarized in the table below. The chemical shifts (δ), multiplicities, and integration values are estimated based on the electronic environment of each proton. These predictions are benchmarked against the known spectral data of its regioisomer, tert-butyl (6-chloro-3-formylpyridin-2-yl)carbamate, and other substituted pyridines.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (-C(CH₃)₃)~1.55Singlet (s)9H
Pyridine H-5~7.50Doublet (d)1H
Pyridine H-4~8.30Doublet (d)1H
Aldehyde (-CHO)~10.20Singlet (s)1H
Amine (-NH)~9.80Singlet (s)1H

Comparative Analysis with Structural Analogs

To substantiate the predicted spectral data, a comparison with structurally related molecules is essential. The following table presents the available ¹H NMR data for a key regioisomer, providing a basis for understanding the influence of substituent positions on the chemical shifts of the pyridine ring protons.

CompoundPyridine H-4 Chemical Shift (δ, ppm)Pyridine H-5 Chemical Shift (δ, ppm)Reference
tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate8.05 (d)7.95 (d)[1]

The variation in chemical shifts between the target compound and its regioisomer can be attributed to the differing positions of the formyl and carbamate groups, which exert distinct electronic effects on the pyridine ring protons.

Experimental Protocols

Acquisition of a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved by gentle vortexing or swirling.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Employ a standard pulse sequence, such as a simple pulse-acquire sequence.

    • Optimize the spectral width to encompass all expected proton signals.

    • Utilize an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Logical Relationships of Proton Signals

The connectivity and spatial relationships between the protons in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate can be visualized through a signaling pathway diagram. This diagram illustrates the expected couplings between adjacent protons on the pyridine ring.

G Predicted ¹H NMR Coupling Pathway H4 H-4 (~8.30 ppm) H5 H-5 (~7.50 ppm) H4->H5 J ≈ 8-9 Hz CHO CHO (~10.20 ppm) NH NH (~9.80 ppm) tBu t-Butyl (~1.55 ppm)

References

A Comparative Guide to the 13C NMR Analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate against experimentally determined data for structurally related compounds. This document is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation and quality control of this and similar molecules.

Comparative 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and compares them with experimental data for relevant structural analogs. The predicted data was generated using a consensus from multiple online NMR prediction tools.

Carbon Atom tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate (Predicted) 6-Chloropyridin-3-amine (Experimental) [1]2-Formylpyridine (Experimental) Di-tert-butyl dicarbonate (Experimental)
C=O (carbamate)~152.8 ppm--~152.5 ppm
C=O (aldehyde)~190.5 ppm-~193.4 ppm-
C2 (pyridine)~150.1 ppm139.8 ppm152.8 ppm-
C3 (pyridine)~128.5 ppm138.1 ppm120.8 ppm-
C4 (pyridine)~138.2 ppm124.2 ppm137.0 ppm-
C5 (pyridine)~118.9 ppm124.6 ppm127.8 ppm-
C6 (pyridine)~155.4 ppm141.2 ppm150.1 ppm-
C(CH3)3~82.1 ppm--~84.5 ppm
CH3~28.1 ppm--~27.6 ppm

Note: Predicted values are estimates and may differ from experimental results. Experimental data for comparison compounds were obtained from publicly available spectral databases.

Discussion of Spectral Data

The predicted 13C NMR spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate shows distinct signals for the carbonyl carbons of the carbamate and aldehyde groups at approximately 152.8 ppm and 190.5 ppm, respectively. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing effects of the chloro, formyl, and carbamate substituents. The quaternary carbon of the tert-butyl group is expected around 82.1 ppm, with the methyl carbons appearing at approximately 28.1 ppm.

Comparison with the experimental data of the analogs provides valuable insights:

  • 6-Chloropyridin-3-amine: The chemical shifts of the pyridine ring in the target molecule are significantly different due to the presence of the formyl and Boc groups, which alter the electronic environment of the ring.

  • 2-Formylpyridine: The aldehyde carbonyl signal in the target compound is in a similar region to that of 2-formylpyridine. The pyridine carbon signals differ due to the additional substituents.

  • Di-tert-butyl dicarbonate: The carbamate carbonyl and the tert-butyl group carbons in the target molecule show chemical shifts comparable to those in di-tert-butyl dicarbonate, a common Boc-protecting reagent.

Experimental Protocol for 13C NMR Analysis

This section details a general protocol for acquiring a 13C NMR spectrum of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent may depend on the sample's solubility.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on a Bruker spectrometer).
  • Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).
  • Set an appropriate acquisition time (e.g., 1-2 seconds) and relaxation delay (e.g., 2-5 seconds). A longer relaxation delay is necessary for accurate integration of quaternary carbons.
  • The number of scans will depend on the sample concentration. For a dilute sample, a larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
  • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio if necessary.
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Apply a baseline correction to obtain a flat baseline.
  • Reference the spectrum by setting the TMS signal to 0.0 ppm.
  • Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR unless specific acquisition parameters are used.
  • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with predicted data and known substituent effects.

13C NMR Analysis Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of an organic compound.

G 13C NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Lock, Shim, Tune & Match) A->B C Data Acquisition (Proton-Decoupled 13C Experiment) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking & Referencing) D->E F Structural Elucidation (Comparison with Predicted/Reference Data) E->F

Caption: Workflow for 13C NMR analysis.

References

Mass Spectrometry Analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometry analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and its positional isomer, tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data to aid in the characterization of these compounds.

Introduction

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate characterization of this molecule and its isomers is crucial for ensuring the quality and purity of final products. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis. This guide focuses on the expected fragmentation patterns under Electrospray Ionization (ESI) mass spectrometry.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule ([M+H]⁺) and other common adducts for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and a key positional isomer. This data is essential for initial identification and confirmation of the target compound in a sample.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Predicted [M+H]⁺ (m/z)Predicted [M+Na]⁺ (m/z)Predicted [M-H]⁻ (m/z)
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamateC₁₁H₁₃ClN₂O₃[1]256.68[1]256.06147[1]257.06874279.05068255.05418
tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamateC₁₁H₁₃ClN₂O₃[2]256.68[2]256.06146257.06874279.05068255.05418

Proposed ESI-MS/MS Fragmentation Pattern

  • Loss of Isobutylene: A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group is the neutral loss of isobutylene (C₄H₈, 56 Da). This occurs through a McLafferty-type rearrangement[1].

  • Loss of the tert-Butyl Group: Cleavage of the C-O bond can result in the loss of the tert-butyl cation (C₄H₉⁺, 57 Da).

  • Loss of the Entire Boc Group: The complete loss of the Boc group (C₅H₉O₂, 101 Da) is also a common fragmentation pathway.

  • Decarboxylation: Following the loss of isobutylene, the resulting carbamic acid intermediate can readily lose carbon dioxide (CO₂, 44 Da).

The table below outlines the predicted major fragment ions for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
257.07201.0556[M+H - C₄H₈]⁺ (Loss of isobutylene)
257.07157.06100[M+H - C₅H₈O₂]⁺ (Loss of Boc group)
201.05157.0644[M+H - C₄H₈ - CO₂]⁺ (Loss of isobutylene and carbon dioxide)

Experimental Protocols

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution[3][4].

  • Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent appropriate for ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode[3][4].

  • Sample Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS instrument.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

The following are general starting parameters for ESI-MS analysis. Optimization may be required for specific instrumentation.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V (Optimize for minimal in-source fragmentation)
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Desolvation Temp. 350 - 450 °C
Mass Range m/z 50 - 500
Collision Energy (for MS/MS) 10 - 30 eV (Ramp for comprehensive fragmentation)

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

G Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock Solution dilute 2. Dilute to 1-10 µg/mL Working Solution stock->dilute filter 3. Filter Sample dilute->filter vial 4. Transfer to Autosampler Vial filter->vial lc Liquid Chromatography (Optional Separation) vial->lc esi Electrospray Ionization lc->esi ms1 MS1 Scan (Full Mass Spectrum) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Fragmentation Spectrum) cid->ms2 parent_ion Identify Parent Ion ms2->parent_ion fragments Analyze Fragment Ions parent_ion->fragments pathway Propose Fragmentation Pathway fragments->pathway

Caption: Workflow for Mass Spectrometry Analysis.

G Proposed Fragmentation of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate cluster_frags Major Fragments parent [M+H]⁺ m/z = 257.07 C₁₁H₁₄ClN₂O₃⁺ frag1 [M+H - C₄H₈]⁺ m/z = 201.05 C₇H₇ClN₂O₂⁺ parent->frag1 - C₄H₈ (56 Da) frag2 [M+H - C₅H₈O₂]⁺ m/z = 157.06 C₆H₆ClN₂⁺ parent->frag2 - C₅H₈O₂ (100 Da) frag3 [M+H - C₄H₈ - CO₂]⁺ m/z = 157.06 C₆H₆ClN₂⁺ frag1->frag3 - CO₂ (44 Da)

Caption: Proposed ESI-MS/MS Fragmentation Pathway.

References

A Comparative Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and Other Formylpyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formylpyridine derivatives are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Their unique electronic properties and amenability to a wide range of chemical transformations make them valuable scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and other closely related formylpyridine derivatives, with a focus on their application as intermediates in the synthesis of kinase inhibitors.

Physicochemical Properties and Structural Comparison

The seemingly subtle variations in the substitution pattern on the pyridine ring can significantly impact the physicochemical properties and reactivity of formylpyridine derivatives. The table below presents a comparison of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate with other representative formylpyridine derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Substituents
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamateC₁₁H₁₃ClN₂O₃256.696-Chloro, 2-Formyl, 3-(Boc-amino)
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamateC₁₁H₁₃ClN₂O₃256.692-Chloro, 3-Formyl, 4-(Boc-amino)
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamateC₁₁H₁₃FN₂O₃242.236-Fluoro, 4-Formyl, 3-(Boc-amino)
tert-Butyl (3-formylpyridin-2-yl)carbamateC₁₁H₁₄N₂O₃222.243-Formyl, 2-(Boc-amino)

Reactivity and Application in Synthesis

The formyl group at the C2 or C4 position of the pyridine ring is a key functional handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. The presence and position of other substituents, such as halogens and the Boc-protected amine, modulate the reactivity of the formyl group and the pyridine ring itself.

For instance, the chlorine atom in tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate acts as an electron-withdrawing group, which can influence the electrophilicity of the formyl carbon. The tert-butoxycarbonyl (Boc) protecting group on the amino substituent is crucial for multi-step syntheses, as it is stable under a variety of reaction conditions and can be readily removed with mild acids.

These derivatives are frequently employed as key intermediates in the synthesis of kinase inhibitors. The pyridine scaffold is a common feature in many approved kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding pocket.[1]

Biological Activity: A Focus on Kinase Inhibition

Compound Class/Reference ExampleTarget Kinase(s)IC₅₀ (nM)
Pyridone Derivative[2]PIM-114.3
Pyrazolopyridine Derivative[3]CDK2/cyclin A2240
Aminopyridine Derivative[1]VRK1150

Note: The IC₅₀ values presented are for different pyridine-based inhibitor scaffolds and are intended to be illustrative of the potential of this compound class, not a direct comparison of the formylpyridine derivatives listed above.

The development of potent and selective kinase inhibitors is a major focus in oncology drug discovery. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Pyridine-based molecules have been successfully developed to target kinases within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for pyridine-based kinase inhibitors.

Experimental Protocols

General Procedure for Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

A plausible synthetic route for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate would involve the introduction of the formyl group and protection of the amino group on a pre-functionalized pyridine ring. The following is a generalized protocol based on common organic synthesis methodologies.

Synthesis_Workflow Start Starting Material: Substituted Chloropyridine Step1 Step 1: Introduction of Amino Group Start->Step1 Intermediate1 Intermediate: Aminochloropyridine Step1->Intermediate1 Step2 Step 2: Boc Protection Intermediate1->Step2 Intermediate2 Intermediate: Boc-protected Aminochloropyridine Step2->Intermediate2 Step3 Step 3: Formylation Intermediate2->Step3 Product Final Product: tert-Butyl (6-chloro-2- formylpyridin-3-yl)carbamate Step3->Product

Caption: A generalized synthetic workflow for the preparation of the target compound.

Materials:

  • Appropriately substituted 2,6-dichloropyridine

  • Ammonia or an amine source

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, DMAP)

  • A formylating agent (e.g., DMF/POCl₃ for Vilsmeier-Haack reaction, or organolithium reagent followed by DMF quench)

  • Anhydrous solvents (e.g., THF, DCM)

Procedure:

  • Amination: The starting dichloropyridine is reacted with an amino source under appropriate conditions (e.g., heating in a sealed tube or palladium-catalyzed amination) to selectively introduce an amino group at the 3-position.

  • Boc Protection: The resulting amino-chloropyridine is dissolved in an anhydrous solvent, and a base is added, followed by the dropwise addition of Boc₂O. The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Formylation: The Boc-protected intermediate is then subjected to formylation. This can be achieved through various methods, such as ortho-lithiation followed by quenching with DMF, or a Vilsmeier-Haack reaction, to introduce the formyl group at the 2-position.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of a 384-well plate.

  • Inhibitor Addition: The diluted test compound or DMSO (as a control) is added to the appropriate wells.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence or fluorescence is measured using a plate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.[4]

Conclusion

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and its structural isomers are valuable intermediates in medicinal chemistry, offering a versatile platform for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The strategic placement of the formyl, chloro, and Boc-amino groups allows for a wide range of synthetic manipulations, enabling the generation of diverse compound libraries for drug discovery campaigns. Further investigation into the comparative biological activities of these specific derivatives is warranted to fully elucidate their potential in the development of novel therapeutics.

References

A Comparative Guide to the Synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis and process development.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Oxidation of a 2-Methylpyridine PrecursorRoute 2: Vilsmeier-Haack Formylation
Starting Material tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamatetert-Butyl (6-chloropyridin-3-yl)carbamate
Key Transformation Selenium dioxide mediated oxidationElectrophilic formylation
Number of Steps 2 (from 3-amino-6-chloro-2-methylpyridine)2 (from 3-amino-6-chloropyridine)
Reported Yield Good to high (estimated)Moderate to good (estimated)
Reagents Boc anhydride, Selenium dioxide, tert-Butyl hydroperoxideBoc anhydride, Phosphorus oxychloride, Dimethylformamide
Advantages Potentially higher yielding, milder oxidation conditions with co-oxidant.Utilizes common and inexpensive formylating reagents.
Disadvantages Toxicity of selenium reagents requires careful handling and disposal.Regioselectivity can be a concern; potential for side reactions.

Synthetic Route Diagrams

SynthesisComparison cluster_0 Route 1: Oxidation cluster_1 Route 2: Formylation A1 3-Amino-6-chloro- 2-methylpyridine A2 tert-Butyl (6-chloro-2- methylpyridin-3-yl)carbamate A1->A2 Boc₂O, Base A3 tert-Butyl (6-chloro-2- formylpyridin-3-yl)carbamate A2->A3 SeO₂, TBHP B1 3-Amino-6-chloropyridine B2 tert-Butyl (6-chloropyridin-3-yl)carbamate B1->B2 Boc₂O, Base B3 tert-Butyl (6-chloro-2- formylpyridin-3-yl)carbamate B2->B3 POCl₃, DMF

Caption: Alternative synthetic pathways to the target molecule.

Experimental Protocols

Route 1: Oxidation of tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate

This route involves the initial protection of the amino group of 3-amino-6-chloro-2-methylpyridine with a tert-butoxycarbonyl (Boc) group, followed by the selective oxidation of the 2-methyl group to an aldehyde.

Step 1: Synthesis of tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate

  • Materials: 3-Amino-6-chloro-2-methylpyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure: To a solution of 3-amino-6-chloro-2-methylpyridine (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the Boc-protected intermediate.

Step 2: Oxidation to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

  • Materials: tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate, Selenium dioxide (SeO₂), tert-Butyl hydroperoxide (TBHP, 70% in water), 1,4-Dioxane.

  • Procedure: To a solution of tert-butyl (6-chloro-2-methylpyridin-3-yl)carbamate (1.0 eq) in 1,4-dioxane, selenium dioxide (1.2 eq) is added. tert-Butyl hydroperoxide (1.5 eq) is then added dropwise at room temperature. The reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and filtered to remove selenium residues. The filtrate is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the final product.[1][2][3]

Route 2: Vilsmeier-Haack Formylation of tert-Butyl (6-chloropyridin-3-yl)carbamate

This pathway begins with the Boc-protection of 3-amino-6-chloropyridine, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 2-position.

Step 1: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate

  • Materials: 3-Amino-6-chloropyridine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure: 3-Amino-6-chloropyridine (1.0 eq) is dissolved in a mixture of THF and water. Sodium bicarbonate (2.0 eq) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq). The reaction mixture is stirred vigorously at room temperature for 18-24 hours. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the Boc-protected pyridine, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

  • Materials: tert-Butyl (6-chloropyridin-3-yl)carbamate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Procedure: To a cooled (0 °C) solution of N,N-dimethylformamide (3.0 eq) in dichloromethane, phosphorus oxychloride (1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of tert-butyl (6-chloropyridin-3-yl)carbamate (1.0 eq) in dichloromethane is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction is allowed to warm to room temperature and then heated to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.[4][5][6]

Concluding Remarks

Both synthetic routes present viable options for the preparation of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate. The choice between the two will likely depend on the specific resources and priorities of the research or development team. Route 1, the oxidation of the 2-methylpyridine precursor, may offer a higher overall yield and milder final step conditions, but requires careful handling of toxic selenium byproducts. Route 2, employing the Vilsmeier-Haack formylation, utilizes more common and less hazardous reagents, but may require more optimization to ensure regioselectivity and maximize yield. For large-scale production, the Vilsmeier-Haack approach might be more cost-effective, provided that the regioselectivity is high. For laboratory-scale synthesis where yield is a primary concern, the oxidation route could be preferable.

References

Chloro vs. Fluoro-Substituted Pyridinyl Carbamates: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyridinyl carbamates is crucial for the design and synthesis of novel therapeutic agents and other functional molecules. This guide provides an objective comparison of the reactivity of chloro- and fluoro-substituted pyridinyl carbamates, with a focus on nucleophilic aromatic substitution (SNAr) reactions, supported by established principles and experimental data from analogous systems.

The substitution of a halogen on a pyridine ring is a fundamental transformation in organic synthesis. The nature of the halogen substituent significantly influences the susceptibility of the pyridinyl system to nucleophilic attack. This comparison focuses on the two most common halogen substitutions in this context: chloro and fluoro.

Executive Summary of Reactivity

In nucleophilic aromatic substitution (SNAr) reactions, fluoro-substituted pyridines are generally more reactive than their chloro-substituted counterparts. This is a well-established principle in physical organic chemistry. The higher reactivity of the fluoro-substituent is attributed to the powerful electron-withdrawing inductive effect of the fluorine atom. This effect stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step.[1]

While chloride is a better leaving group in SN2 reactions, in SNAr the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[1] Therefore, the ability of the substituent to stabilize this intermediate is the dominant factor governing reactivity.

Quantitative Data Comparison

The following table summarizes the expected relative reactivity and provides a qualitative comparison based on established principles of SNAr reactions.

FeatureFluoro-Substituted Pyridinyl CarbamateChloro-Substituted Pyridinyl CarbamateReference
Relative Reactivity in SNAr HigherLower[1][2][3]
Inductive Effect of Halogen Stronger (-I)Weaker (-I)[1]
Stabilization of Meisenheimer Complex More significantLess significant[1]
Leaving Group Ability (in SNAr) Generally better due to facilitation of the rate-determining stepPoorer in comparison[1]
Typical Reaction Conditions Milder conditions may be sufficientMay require more forcing conditions (higher temperatures, stronger bases)

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of the reactivity of a chloro- and a fluoro-substituted pyridinyl carbamate in an SNAr reaction with an amine nucleophile. This protocol is adapted from established procedures for the amination of halopyridines.[4]

Objective: To compare the rate of reaction of a 2-fluoro-pyridinyl carbamate and a 2-chloro-pyridinyl carbamate with a primary amine.

Materials:

  • 2-Fluoro-X-pyridinyl carbamate (where X is the position of the carbamate)

  • 2-Chloro-X-pyridinyl carbamate (same X as above)

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for reaction monitoring (e.g., TLC, LC-MS, or GC-MS)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stirrers and reflux condensers, add the respective pyridinyl carbamate (1.0 equiv.) and dissolve it in anhydrous DMF under an inert atmosphere.

  • Addition of Nucleophile: To each flask, add the primary amine (1.1 equiv.) via syringe at room temperature with vigorous stirring.

  • Reaction Conditions: Heat both reaction mixtures to a specific temperature (e.g., 80 °C).

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by a suitable chromatographic method (TLC, LC-MS, or GC-MS).

  • Data Analysis: Quantify the disappearance of the starting material and the appearance of the product over time to determine the reaction rates. The relative rates will provide a quantitative comparison of the reactivity.

Visualizing the Reaction Pathway

The general mechanism for the nucleophilic aromatic substitution on a 2-halopyridine is depicted below. The key step is the formation of the resonance-stabilized Meisenheimer complex.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-halopyridine.

The following diagram illustrates the experimental workflow for the comparative reactivity study.

experimental_workflow Comparative Reactivity Experimental Workflow cluster_fluoro Fluoro-Substituted Pyridinyl Carbamate cluster_chloro Chloro-Substituted Pyridinyl Carbamate F_start Dissolve in DMF F_add Add Amine F_start->F_add F_heat Heat to 80°C F_add->F_heat F_monitor Monitor by LC-MS F_heat->F_monitor Analysis Data Analysis (Determine Reaction Rates) F_monitor->Analysis Cl_start Dissolve in DMF Cl_add Add Amine Cl_start->Cl_add Cl_heat Heat to 80°C Cl_add->Cl_heat Cl_monitor Monitor by LC-MS Cl_heat->Cl_monitor Cl_monitor->Analysis Comparison Reactivity Comparison Analysis->Comparison

Caption: Workflow for comparing the reactivity of chloro- and fluoro-substituted pyridinyl carbamates.

Conclusion

The available evidence and established principles of organic chemistry strongly indicate that fluoro-substituted pyridinyl carbamates are more reactive towards nucleophilic aromatic substitution than their chloro-substituted analogs. This enhanced reactivity is a direct consequence of the superior ability of the highly electronegative fluorine atom to stabilize the key Meisenheimer intermediate. For researchers in drug discovery and development, this difference in reactivity is a critical consideration in the design of synthetic routes and the modulation of molecular properties. The provided experimental framework offers a clear path to quantitatively assess this reactivity difference for specific pyridinyl carbamate derivatives.

References

Comparative Biological Activity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and its structurally related analogs. This document summarizes available data on their anticancer and enzyme inhibitory activities, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate belongs to a class of substituted pyridine carbamates that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The presence of the pyridine ring, a common pharmacophore, coupled with the carbamate and formyl functionalities, allows for diverse biological interactions. While direct comparative studies on the named compound and its immediate analogs are limited in publicly accessible literature, this guide draws upon data from structurally similar pyridine derivatives to provide insights into their potential biological activities, particularly in the realms of oncology and enzyme inhibition.

Comparative Analysis of Biological Activity

The biological activities of pyridine carbamate derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. These modifications can impact the compound's affinity for biological targets, its pharmacokinetic properties, and its overall efficacy.

Anticancer Activity

Substituted pyridine derivatives have demonstrated notable anticancer activity against a variety of cancer cell lines. The primary mechanisms often involve the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src homology 2 domain-containing phosphatase 2 (SHP2).

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 Pyridine-urea derivativeMCF-7 (Breast)0.11 (72h)[1]
Analog 2 Pyridine-urea derivativeHCT-116 (Colon)3.08[2]
Analog 3 Thieno[2,3-c]pyridine derivativeHSC3 (Head & Neck)10.8[3]
Analog 4 Pyridine carboxamideNCI-H1299 (Lung)Not specified, but showed synergistic effects with oxaliplatin[4]
Analog 5 Aryl carbamate derivativeMDA-MB-231 (Breast)~40% inhibition at 100 µM[5]
Enzyme Inhibition

The pyridine carbamate scaffold is a versatile backbone for the design of enzyme inhibitors. Key targets for this class of compounds include protein kinases and phosphatases involved in oncogenic signaling.

VEGFR-2 Inhibition: VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy. Several pyridine-based molecules have been identified as potent VEGFR-2 inhibitors.

Compound IDStructureTargetIC50 (nM)Reference
Analog 6 Pyridine-triazole derivativeVEGFR-21.33[6]
Analog 7 Pyridine-urea derivativeVEGFR-23.62 (µM)[6]
Analog 8 Nicotinamide derivativeVEGFR-2Good IC50 values reported[2]
Analog 9 Bis([7][8][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivativeVEGFR-23.7[10]

SHP2 Inhibition: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the RAS-RAF-MEK-ERK signaling pathway. Gain-of-function mutations in SHP2 are associated with several cancers.

Compound IDStructureTargetIC50 (µM)Reference
Analog 10 (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-oneSHP29.8[8]
Analog 11 NSC-117199 derivative (SPI-112)SHP21.0[11]
Analog 12 Thiazolidinone derivativeSHP2Showed complete inhibition at tested concentration[12]

Signaling Pathways

The anticancer and enzyme inhibitory activities of these pyridine derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways.

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. SHP2 is a key upstream regulator of this pathway. Inhibition of SHP2 by compounds such as the analogs of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate can block downstream signaling, leading to reduced cancer cell growth.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 SHP2->Grb2_Sos activates Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyridine Carbamate Analog (Inhibitor) Inhibitor->SHP2

Caption: SHP2-mediated activation of the RAS-RAF-MEK-ERK pathway and its inhibition.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress. Some pyridine derivatives have been shown to modulate this pathway, which can have implications for both cancer therapy and cytoprotection.

Nrf2_Signaling_Pathway OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes activates Modulator Pyridine Derivative (Modulator) Modulator->Keap1_Nrf2 modulates

Caption: Modulation of the Nrf2 signaling pathway by pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to measure the inhibitory activity of test compounds against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test Compound (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in Kinase Buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to each well, except for the blank control wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the PTK substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® MAX reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

VEGFR2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dilute_Compound Prepare serial dilutions of test compound Add_Compound Add compound/ vehicle to plate Dilute_Compound->Add_Compound Prepare_Enzyme Prepare VEGFR-2 enzyme solution Add_Enzyme Add enzyme Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare ATP/ substrate mix Add_Substrate Initiate reaction with ATP/substrate Prepare_Substrate->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at RT Add_Substrate->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Incubate_Reaction->Add_KinaseGlo Incubate_Detection Incubate at RT Add_KinaseGlo->Incubate_Detection Read_Luminescence Read luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

In Vitro SHP2 Phosphatase Assay

This protocol describes a fluorescence-based assay to measure the inhibitory effect of compounds on SHP2 activity.

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate

  • Test Compound (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Pre-activate the SHP2 enzyme by incubating it with the IRS-1 peptide.

  • Add the diluted test compound or vehicle control to the wells of a 384-well plate.

  • Add the pre-activated SHP2 enzyme solution to each well.

  • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the DiFMUP substrate solution.

  • Immediately measure the fluorescence kinetically over a period of 30-60 minutes.

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of SHP2 activity relative to the DMSO control and determine the IC50 value.

Conclusion

While direct comparative data for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and its immediate analogs remain to be fully elucidated in the public domain, the analysis of structurally related pyridine derivatives provides a strong rationale for their investigation as potential anticancer agents and enzyme inhibitors. The provided data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this chemical class. Further structure-activity relationship (SAR) studies are warranted to delineate the specific contributions of the chloro, formyl, and tert-butyl carbamate moieties to the biological activity and to optimize the lead compounds for improved potency and selectivity.

References

A Comparative Guide to HPLC and TLC Methods for Purity Assessment of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity assessment of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key building block in organic synthesis. While specific validated methods for this compound are not publicly available, this document outlines robust, scientifically-grounded protocols based on the analysis of structurally related molecules, including pyridine derivatives, aromatic aldehydes, and N-Boc protected compounds.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[1] It offers high resolution, sensitivity, and reproducibility, making it a preferred method for quantitative purity analysis in the pharmaceutical industry.[2] In contrast, Thin-Layer Chromatography (TLC) is a simpler, more cost-effective technique primarily used for qualitative analysis, such as reaction monitoring and preliminary purity checks.[3][4] While generally less precise than HPLC, modern advancements in High-Performance Thin-Layer Chromatography (HPTLC) have enhanced its quantitative capabilities.[5]

Comparative Overview of HPLC and TLC Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the need for quantitation, sensitivity, and throughput. The following table summarizes the key aspects of proposed HPLC and TLC methods for tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

FeatureHPLC MethodTLC Method
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column.Adsorption of the analyte onto a solid stationary phase and separation by a liquid mobile phase via capillary action.[6]
Primary Use Quantitative purity determination, impurity profiling, and stability testing.[2]Qualitative purity assessment, reaction monitoring, and rapid screening.[3]
Stationary Phase Reversed-Phase C18 silica gel (e.g., 250 mm x 4.6 mm, 5 µm).[7]Normal-Phase Silica gel 60 F254.[8]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid).[7]Ethyl acetate/Hexane mixture (e.g., 30:70 v/v).[9]
Detection/Visualization UV detector at an appropriate wavelength (e.g., 254 nm).UV light (254 nm) for initial visualization, followed by a chemical stain (e.g., p-anisaldehyde or 2,4-dinitrophenylhydrazine) for enhanced detection.[10][11]
Key Performance Metric Retention Time (Rt), Peak Area (%), Resolution (Rs).Retardation Factor (Rf).
Advantages High resolution, high sensitivity, excellent quantitation, and automation capabilities.[1]Simple, rapid, cost-effective, and allows for simultaneous analysis of multiple samples.[3]
Limitations Higher cost of instrumentation and solvents, more complex method development.[12]Lower resolution and sensitivity compared to HPLC, primarily qualitative.[1]

Experimental Protocols

The following are detailed, yet general, experimental protocols for the HPLC and TLC analysis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. These should serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed for the quantitative determination of the purity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and the detection of potential impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC) Protocol

This normal-phase TLC method is suitable for rapid, qualitative assessment of the purity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

  • Stationary Phase: Silica gel 60 F254 TLC plates.[8]

  • Mobile Phase (Eluent): 30:70 (v/v) mixture of Ethyl Acetate and Hexane. The polarity can be adjusted to achieve optimal separation.[9]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Application: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The aromatic pyridine ring should allow for UV quenching, appearing as dark spots.[10] Circle the observed spots with a pencil.

    • For enhanced visualization, especially for impurities that are not UV-active, the plate can be stained. A p-anisaldehyde stain followed by gentle heating can reveal a range of compounds, while a 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones, which would be useful for identifying the starting material and related impurities.[11][13]

Data Presentation and Interpretation

HPLC Data

The primary output from the HPLC analysis is a chromatogram. The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.

ParameterExpected Value/ObservationInterpretation
Retention Time (Rt) A single major peak at a specific Rt.The characteristic elution time of the compound under the given conditions.
Peak Area % >99% for a high-purity sample.Represents the relative concentration of the main compound.
Impurity Peaks Small peaks at different Rt values.Indicate the presence of impurities.
Resolution (Rs) >1.5 between the main peak and any adjacent impurity peaks.Ensures accurate quantification of the main peak without interference from impurities.

TLC Data

The results of a TLC experiment are interpreted by calculating the Retardation Factor (Rf) for each spot.

  • Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

ParameterExpected Value/ObservationInterpretation
Rf Value A single major spot with a characteristic Rf value.A measure of the compound's affinity for the stationary and mobile phases.
Impurity Spots Faint spots with different Rf values.Indicate the presence of impurities. A spot at the baseline may suggest highly polar impurities, while a spot near the solvent front could indicate non-polar impurities.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for both HPLC and TLC analysis, as well as the logical relationship in selecting an appropriate method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare Sample Solution (~1 mg/mL) injection Inject Sample (10 µL) prep_sample->injection prep_mobile Prepare Mobile Phase (ACN/H2O with 0.1% Formic Acid) instrument_setup Instrument Setup (Column, Gradient, Flow Rate, Temp, Detector) prep_mobile->instrument_setup instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Integrate Peaks & Calculate Purity chromatogram->analysis

Caption: Experimental workflow for HPLC purity analysis.

TLC_Workflow cluster_prep Preparation cluster_analysis TLC Development cluster_data Visualization & Analysis prep_sample Prepare Sample Solution (~1-2 mg/mL) spotting Spot Sample on TLC Plate prep_sample->spotting prep_chamber Prepare Developing Chamber (Ethyl Acetate/Hexane) development Develop Plate in Chamber prep_chamber->development spotting->development drying Dry the Plate development->drying uv_viz Visualize under UV Light (254 nm) drying->uv_viz staining Apply Staining Reagent (Optional) uv_viz->staining analysis Calculate Rf Values staining->analysis

Caption: Experimental workflow for TLC purity analysis.

Method_Selection cluster_input Analytical Need cluster_decision Method Selection Criteria cluster_output Recommended Method need Purity Assessment of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate decision Quantitative or Qualitative? need->decision hplc HPLC (High Resolution, Quantitative) decision->hplc Quantitative tlc TLC (Rapid, Qualitative) decision->tlc Qualitative

Caption: Logical relationship for analytical method selection.

Conclusion

Both HPLC and TLC are valuable techniques for assessing the purity of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. HPLC is the superior method for accurate and precise quantitative analysis, making it essential for quality control in drug development and manufacturing.[1][2] TLC serves as a rapid, cost-effective tool for preliminary purity checks and for monitoring the progress of chemical reactions.[3] The choice between these methods will be dictated by the specific analytical requirements, with a comprehensive purity assessment often benefiting from the complementary information provided by both techniques.

References

Spectroscopic Analysis: A Comparative Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed spectroscopic comparison of the pharmaceutical intermediate, tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, with its key starting materials, 6-chloro-3-aminopyridine-2-carbaldehyde and di-tert-butyl dicarbonate, is presented here. This guide offers researchers, scientists, and professionals in drug development a comprehensive analysis of the spectral changes that signify the successful synthesis of the target molecule. The data provided serves as a crucial reference for reaction monitoring and quality control.

The synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate involves the protection of the amino group of 6-chloro-3-aminopyridine-2-carbaldehyde with di-tert-butyl dicarbonate. This transformation is readily monitored by spectroscopic methods, which reveal distinct changes in the chemical environment of the constituent atoms.

Synthetic Pathway Overview

The logical workflow for the synthesis is depicted below, illustrating the conversion of the starting materials to the final carbamate product.

Synthetic Pathway Synthetic Pathway of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate SM1 6-chloro-3-aminopyridine-2-carbaldehyde Product tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate SM1->Product + SM2 Di-tert-butyl dicarbonate SM2->Product

Caption: Synthetic route to the target carbamate.

Spectroscopic Comparison Workflow

The following diagram outlines the logical flow of the comparative analysis of the spectroscopic data between the starting materials and the final product.

Spectroscopic Comparison Workflow Workflow for Spectroscopic Comparison cluster_SM Starting Materials Analysis cluster_P Product Analysis IR_SM Acquire IR Spectra Compare Compare Spectroscopic Data IR_SM->Compare NMR_SM Acquire 1H & 13C NMR Spectra NMR_SM->Compare IR_P Acquire IR Spectrum IR_P->Compare NMR_P Acquire 1H & 13C NMR Spectra NMR_P->Compare Conclusion Confirm Structural Transformation Compare->Conclusion

Caption: Logic flow for spectroscopic data comparison.

Data Presentation

The following tables summarize the key spectroscopic data for the product and its starting materials.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
6-chloro-3-aminopyridine-2-carbaldehyde ~3400-3200 (two bands), ~1680, ~1600, ~1550N-H stretch (amine), C=O stretch (aldehyde), C=C/C=N stretch (aromatic)
Di-tert-butyl dicarbonate ~1810, ~1765C=O stretch (anhydride)[1]
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate ~3300, ~1720, ~1680, ~1600, ~1540N-H stretch (carbamate), C=O stretch (carbamate), C=O stretch (aldehyde), C=C/C=N stretch (aromatic)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6-chloro-3-aminopyridine-2-carbaldehyde ~9.8s1HCHO
~7.8d1HPyridine-H
~7.2d1HPyridine-H
~5.0br s2HNH₂
Di-tert-butyl dicarbonate 1.55s18H-C(CH₃)₃[1]
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate ~9.9s1HCHO
~8.5d1HPyridine-H
~7.4d1HPyridine-H
~8.8br s1HNH
1.5s9H-C(CH₃)₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
6-chloro-3-aminopyridine-2-carbaldehyde ~190, ~150, ~145, ~138, ~125, ~120C=O, Pyridine-C
Di-tert-butyl dicarbonate ~152, ~84, ~28C=O, -C(CH₃)₃, -C(CH₃)₃
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate ~190, ~153, ~150, ~148, ~140, ~125, ~122, ~82, ~28C=O (aldehyde), C=O (carbamate), Pyridine-C, -C(CH₃)₃, -C(CH₃)₃

Experimental Protocols

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples were analyzed as thin films between NaCl or KBr plates. The spectra were recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Analysis and Conclusion

The spectroscopic data clearly indicates the formation of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate.

  • IR Spectroscopy: The disappearance of the characteristic anhydride C=O stretching bands of di-tert-butyl dicarbonate at approximately 1810 and 1765 cm⁻¹ and the appearance of a new C=O stretching band for the carbamate group around 1720 cm⁻¹ are key indicators of the reaction's success.[1] The N-H stretch of the carbamate is also observed around 3300 cm⁻¹. The aldehyde C=O stretch remains present in the product.

  • ¹H NMR Spectroscopy: The most significant change is the appearance of a singlet at approximately 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group from the Boc protecting group. The broad singlet of the amine protons in the starting material is replaced by a single, less broad N-H proton signal of the carbamate group. The chemical shifts of the pyridine protons are also affected by the introduction of the bulky carbamate group.

  • ¹³C NMR Spectroscopy: The formation of the carbamate is confirmed by the appearance of a new carbonyl carbon signal around 153 ppm and the signals for the quaternary and methyl carbons of the tert-butyl group at approximately 82 and 28 ppm, respectively. The signals corresponding to the pyridine ring and the aldehyde group are also present in the product spectrum, with slight shifts due to the change in the substituent at the 3-position.

This comparative guide provides the necessary spectroscopic benchmarks for the synthesis of tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate, facilitating efficient and accurate production for research and development purposes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.